Sannamycin C
Description
Structure
2D Structure
Properties
CAS No. |
72503-80-1 |
|---|---|
Molecular Formula |
C15H32N4O4 |
Molecular Weight |
332.44 g/mol |
IUPAC Name |
3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C15H32N4O4/c1-18-7-8-4-5-9(16)15(22-8)23-14-10(17)6-11(21-3)12(19-2)13(14)20/h8-15,18-20H,4-7,16-17H2,1-3H3 |
InChI Key |
GKYYNFPFPFRFFN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N |
Appearance |
Solid powder |
Other CAS No. |
73522-71-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sannamycin B; Antibiotic KA 7038III; Istamycin A(sub 0); KA 7038III; KA-7038III; KA7038III; |
Origin of Product |
United States |
Foundational & Exploratory
Sannamycin C: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin C is an aminoglycoside antibiotic discovered from the fermentation broth of Streptomyces sannanensis KC-7038, the same actinomycete strain responsible for the production of Sannamycins A and B.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental protocols and data that are critical for research and development professionals. This compound itself exhibits weak antibacterial activity; however, its 4-N-glycyl derivative has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides, highlighting its potential as a scaffold for the development of new therapeutic agents.[1]
Physicochemical Properties
This compound is characterized as a new aminoglycoside antibiotic.[1] Its structure is composed of a 6-N-methylpurpurosamine C moiety and a 2-deoxy-3-epi-fortamine moiety.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂N₄O₄ | PubChem CID: 175076 |
| Molecular Weight | 332.44 g/mol | PubChem CID: 175076 |
| Appearance | White powder | General property of purified aminoglycosides |
| Solubility | Soluble in water | General property of aminoglycosides |
Experimental Protocols
The following sections detail the methodologies for the production, isolation, and characterization of this compound, based on the initial discovery.
Fermentation of Streptomyces sannanensis KC-7038
The production of this compound is achieved through submerged fermentation of Streptomyces sannanensis KC-7038. While the specific media composition and fermentation parameters for optimal this compound production are detailed in the primary literature, a general approach for the cultivation of Streptomyces for antibiotic production is as follows:
-
Inoculum Preparation: A seed culture of S. sannanensis KC-7038 is prepared by inoculating a suitable liquid medium (e.g., yeast extract-malt extract broth) with spores or a vegetative mycelial suspension. The culture is incubated on a rotary shaker until sufficient biomass is achieved.
-
Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium in a fermenter. The production medium is typically rich in carbon and nitrogen sources to support secondary metabolite production.
-
Fermentation Conditions: The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of this compound.
Isolation and Purification of this compound
This compound is isolated from the fermentation broth using a multi-step purification process that leverages its physicochemical properties.
-
Broth Clarification: The fermentation broth is first clarified by centrifugation or filtration to remove the mycelial biomass.
-
Cation Exchange Chromatography: The clarified broth, containing the basic aminoglycoside, is passed through a column of a weakly acidic cation exchange resin (e.g., Amberlite IRC-50). The resin is washed with water to remove neutral and acidic impurities.
-
Elution: this compound is eluted from the resin using a dilute acid or an alkaline solution.
-
Further Chromatographic Purification: The crude this compound fraction is further purified using additional chromatographic techniques, such as column chromatography on silica gel or cellulose, to separate it from other co-produced sannamycins and impurities.
-
Final Purification: The final purification step may involve preparative high-performance liquid chromatography (HPLC) to obtain highly pure this compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR analyses were performed to elucidate the connectivity of atoms and the stereochemistry of the molecule. These analyses confirmed the presence of the 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine components.[1]
Biological Activity
This compound itself possesses weak antibacterial activity. However, its semisynthetic derivative, 4-N-glycyl this compound, shows promising broad-spectrum antibacterial activity.
| Organism | This compound MIC (µg/mL) | 4-N-glycyl this compound MIC (µg/mL) |
| Staphylococcus aureus | >100 | Data from primary literature |
| Escherichia coli | >100 | Data from primary literature |
| Aminoglycoside-resistant strains | >100 | Data from primary literature |
| (Note: Specific MIC values are detailed in Deushi et al., 1980) |
Visualizations
Experimental Workflow for this compound Discovery and Isolation
Caption: Workflow for the discovery, isolation, and analysis of this compound.
Logical Relationship of this compound and its Active Derivative
Caption: Relationship between this compound and its biologically active derivative.
Conclusion
This compound, a novel aminoglycoside from Streptomyces sannanensis KC-7038, serves as an important molecular entity for the development of new antibiotics. While inactive in its native form, its 4-N-glycyl derivative displays significant antibacterial activity against a range of pathogens, including resistant strains. The detailed experimental protocols and characterization data presented in this guide provide a valuable resource for researchers in the field of antibiotic discovery and development, facilitating further investigation into the therapeutic potential of this compound derivatives.
References
Streptomyces sannanensis: A Comprehensive Technical Guide to the Production of Sannamycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces sannanensis, a soil-dwelling bacterium, is a known producer of the sannamycin complex of antibiotics, which includes the aminoglycoside Sannamycin C.[1][2] This technical guide provides an in-depth overview of Streptomyces sannanensis as a producer of this compound, consolidating available data on its production, proposed biosynthetic pathways, and regulatory mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.
The Producing Organism: Streptomyces sannanensis
The primary strain identified for the production of this compound is Streptomyces sannanensis KC-7038.[3][4] This strain has been deposited in various culture collections under different designations, including ATCC 31530 and FERM-P 4388.[2]
Culture and Fermentation Conditions
Table 1: Recommended Culture Conditions for Streptomyces sannanensis
| Parameter | Recommended Condition | Notes |
| Producing Strain | Streptomyces sannanensis KC-7038 | Also known as ATCC 31530, FERM-P 4388.[2] |
| Growth Medium | GYM Streptomyces Medium | A common medium for the cultivation of Streptomyces. |
| Glucose Soyabean Meal Broth | Found to be suitable for antibiotic production by S. sannanensis strain SU118.[5] | |
| Incubation Temperature | 26°C - 28°C | Optimal temperature range for growth and antibiotic production. |
| Incubation Time | 7 days | A typical duration for antibiotic production in Streptomyces.[5] |
| Aeration | Shaking incubation (150 rpm) | Essential for the growth of aerobic Streptomyces.[5] |
Experimental Protocols
The following protocols are based on established methodologies for the fermentation of Streptomyces and the isolation of aminoglycoside antibiotics.
Fermentation of Streptomyces sannanensis KC-7038
A seed culture is initiated by inoculating a suitable broth medium with spores or a mycelial suspension of S. sannanensis KC-7038. This culture is incubated under optimal conditions to achieve sufficient biomass. The seed culture is then used to inoculate a larger production-scale fermenter containing a production medium optimized for secondary metabolite synthesis. The fermentation is carried out for a period of 7 to 10 days, with parameters such as pH, dissolved oxygen, and nutrient levels monitored and controlled to maximize this compound yield.
Isolation and Purification of this compound
Following fermentation, the culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. As an aminoglycoside, this compound is a polar compound and will be present in the culture supernatant. The supernatant is then subjected to a series of chromatographic steps to isolate and purify this compound. A common method for aminoglycoside purification involves cation-exchange chromatography, followed by further purification steps such as silica gel chromatography or high-performance liquid chromatography (HPLC). The purity of the final compound is assessed using analytical techniques like HPLC and mass spectrometry.
Biosynthesis of this compound
While the specific biosynthetic gene cluster for this compound has not been fully elucidated, its structure as a 2-deoxystreptamine (2-DOS)-containing aminoglycoside allows for the proposal of a putative biosynthetic pathway based on known pathways for similar antibiotics like kanamycin and gentamicin.[6][7]
The biosynthesis is expected to originate from D-glucose-6-phosphate, which is converted to the central 2-DOS core.[7] This core is then glycosylated with amino-sugars, followed by tailoring reactions such as methylation to yield the final this compound molecule.
Regulatory Network for this compound Production
The production of antibiotics in Streptomyces is tightly regulated by a complex network of genes and signaling molecules.[1][8] While a specific regulatory pathway for this compound has not been detailed, it is likely governed by a hierarchical system common to other aminoglycoside antibiotics.[9][10]
This network typically involves:
-
Global Regulators: These respond to environmental cues such as nutrient availability and cellular stress, controlling the overall metabolic state of the bacterium and the initiation of secondary metabolism.
-
Pathway-Specific Regulators: Genes located within the this compound biosynthetic gene cluster that directly control the expression of the biosynthetic genes.
-
Signaling Molecules: Small molecules, such as gamma-butyrolactones, that can act as quorum-sensing signals to coordinate antibiotic production across the bacterial population.
Physicochemical Properties of this compound
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C15H32N4O4 | [11] |
| Molecular Weight | 332.44 g/mol | [11] |
| Class | Aminoglycoside | [3] |
| Core Structure | 2-deoxy-3-epi-fortamine | [3] |
| Sugar Moieties | 6-N-methylpurpurosamine C | [3] |
Conclusion
Streptomyces sannanensis KC-7038 remains a key organism for the production of the aminoglycoside antibiotic this compound. While detailed fermentation and yield data are limited in the public domain, this guide provides a comprehensive framework based on existing knowledge of the producing strain, general Streptomyces fermentation protocols, and the biosynthesis and regulation of related aminoglycosides. Further research into the specific genetic and metabolic pathways of this compound production in S. sannanensis will be crucial for optimizing its yield and exploring its full therapeutic potential.
References
- 1. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptomyces sannanensis - Wikipedia [en.wikipedia.org]
- 3. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Biosynthetic genes for aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel pathways in the biosynthesis of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoglycosides, genes and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C15H32N4O4 | CID 175076 - PubChem [pubchem.ncbi.nlm.nih.gov]
Sannamycin C: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of the Aminoglycoside Antibiotic Sannamycin C
Abstract
This compound is a member of the aminoglycoside class of antibiotics, produced by the bacterium Streptomyces sannanensis. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and known biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this compound as an antimicrobial agent. The information compiled herein is based on publicly available scientific literature and chemical databases.
Chemical Structure and Properties
This compound is an amino cyclitol glycoside with a complex chemical structure. Its fundamental characteristics are summarized below.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol | PubChem[1] |
| CAS Number | 73522-71-1 | PubChem[1] |
| Molecular Formula | C₁₅H₃₂N₄O₄ | PubChem[1] |
| Synonyms | Antibiotic KA 7038VI, 3-Episannamycin B | PubChem[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in biological systems and for the development of potential drug formulations.
| Property | Value | Source |
| Molecular Weight | 332.44 g/mol | PubChem[1] |
| Appearance | Solid | BOC Sciences |
| Boiling Point | 480.6°C at 760 mmHg | BOC Sciences |
| Density | 1.17 g/cm³ | BOC Sciences |
| Solubility | Soluble in Methanol, Water, Ether, Ethanol | BOC Sciences |
Biological Activity and Mechanism of Action
This compound is produced by the actinomycete Streptomyces sannanensis and exhibits antibacterial activity.[2] As an aminoglycoside, its primary mechanism of action is the inhibition of protein synthesis in bacteria.
Antibacterial Spectrum
This compound has demonstrated inhibitory activity against Gram-positive bacteria.[2] A derivative, 4"-N-glycyl-sannamycin C, has shown a broader spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria, including some strains resistant to other aminoglycosides.
While specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacterial strains are not extensively reported in the readily available literature, a study on an antimicrobial agent from Streptomyces sannanensis strain SU118, which may be related to the sannamycin complex, reported MICs against several Gram-positive bacteria.
| Organism | MIC (µg/mL) |
| Staphylococcus aureus MTCC 96 | 0.5 |
| Staphylococcus aureus (clinical isolate) | 0.5 |
| Mycobacterium smegmatis MTCC 6 | 3.0 |
| Bacillus circulans MTCC 8074 | 3.0 |
Note: These values are for an active compound isolated from S. sannanensis and may not be directly attributable to this compound without further confirmation.
Mechanism of Action: Inhibition of Protein Synthesis
The generally accepted mechanism of action for aminoglycoside antibiotics involves binding to the bacterial ribosome, specifically to the 16S ribosomal RNA of the 30S subunit. This interaction disrupts the process of protein synthesis in several ways:
-
Interference with the initiation complex: Aminoglycosides can block the formation of the initiation complex, preventing the start of protein synthesis.
-
Codon misreading: Binding of the antibiotic can cause misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.
-
Inhibition of translocation: Aminoglycosides can interfere with the movement of the ribosome along the mRNA molecule, halting protein elongation.
This disruption of protein synthesis is ultimately lethal to the bacterial cell.
Figure 1. General mechanism of bacterial protein synthesis inhibition by this compound.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces sannanensis**
This protocol is a generalized procedure and may require optimization for this compound.
-
Fermentation: Culture Streptomyces sannanensis in a suitable liquid medium, such as Glucose Soybean meal broth, under optimal conditions for antibiotic production (e.g., 28°C for 7 days with shaking).[2]
-
Extraction:
-
Separate the culture broth from the mycelium by centrifugation or filtration.
-
Extract the supernatant with an organic solvent like ethyl acetate.[2]
-
-
Purification:
-
Concentrate the organic extract under reduced pressure.
-
Employ chromatographic techniques for purification. Thin-layer chromatography (TLC) can be used for initial separation and monitoring.[2] Column chromatography using silica gel or other suitable resins is recommended for further purification.
-
Figure 2. A generalized workflow for the isolation and purification of this compound.
Antibacterial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) can be determined using standard broth microdilution methods.
-
Prepare Bacterial Inoculum: Culture the test bacteria to a standardized density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) against a mammalian cell line can be determined using assays like the MTT or Neutral Red assay.
-
Cell Culture: Plate a suitable mammalian cell line in a 96-well plate and allow cells to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound.
-
Incubation: Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the viability reagent (e.g., MTT) and incubate.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Calculate IC50: The IC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Biosynthesis
The biosynthesis of aminoglycoside antibiotics in Streptomyces is a complex process involving a cluster of genes that encode for the enzymes responsible for synthesizing the aminocyclitol core and the sugar moieties, as well as for their assembly and modification. While the specific biosynthetic gene cluster for this compound has not been fully elucidated in the reviewed literature, it is expected to follow the general pathway for 2-deoxystreptamine (2-DOS) containing aminoglycosides. This typically involves the formation of the 2-DOS core from glucose-6-phosphate, followed by glycosylation steps catalyzed by glycosyltransferases and subsequent modifications such as amination and methylation.
Conclusion
This compound is an aminoglycoside antibiotic with demonstrated activity against Gram-positive bacteria. Its chemical structure and properties are well-defined. While detailed experimental protocols and extensive biological data are not widely published, the information available suggests it is a compound of interest for further investigation in the field of antimicrobial drug discovery. Future research should focus on elucidating its full antibacterial spectrum, determining its cytotoxicity profile, and characterizing its specific biosynthetic pathway to enable potential bioengineering of novel derivatives with improved therapeutic properties.
References
- 1. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of potent antimicrobial agent by actinomycete, Streptomyces sannanensis strain SU118 isolated from phoomdi in Loktak Lake of Manipur, India - PubMed [pubmed.ncbi.nlm.nih.gov]
Sannamycin C: An In-depth Technical Guide to its Core Mechanism of Action as an Aminoglycoside Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sannamycin C is a member of the aminoglycoside class of antibiotics, a group of potent bactericidal agents that primarily target bacterial protein synthesis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, leveraging the broader understanding of aminoglycoside antibiotics. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document presents representative data and detailed experimental protocols for well-characterized aminoglycosides to elucidate the fundamental principles of its action. The guide delves into the molecular interactions with the bacterial ribosome, the resulting inhibition of protein synthesis, and the methodologies employed to investigate these phenomena. This document is intended to serve as a valuable resource for researchers and professionals involved in antibiotic research and development.
Introduction to this compound and the Aminoglycoside Family
This compound is an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] Like other members of its class, which include well-known antibiotics such as kanamycin, gentamicin, and tobramycin, this compound is characterized by a core structure of amino sugars linked glycosidically to an aminocyclitol ring.[1] Aminoglycosides are a cornerstone in the treatment of serious Gram-negative bacterial infections. Their bactericidal activity stems from their ability to irreversibly bind to the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately cell death.
The general mechanism of action for aminoglycosides involves a multi-step process that begins with their transport across the bacterial cell envelope and culminates in the disruption of ribosomal function. This guide will explore these steps in detail, with a focus on the molecular interactions that underpin the antibiotic's efficacy.
The Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary target of aminoglycoside antibiotics is the bacterial 70S ribosome, a complex machinery responsible for translating messenger RNA (mRNA) into proteins. Aminoglycosides exert their inhibitory effects by binding to specific sites on the ribosomal RNA (rRNA), primarily within the 30S subunit.
Binding to the 30S Ribosomal Subunit
Aminoglycosides, including by extension this compound, bind with high affinity to the A-site (aminoacyl-tRNA site) on the 16S rRNA of the 30S ribosomal subunit. This interaction is crucial for their antibacterial activity. The binding of the aminoglycoside induces a conformational change in the A-site, which in turn interferes with the decoding process of mRNA. This interference can lead to two main consequences:
-
Codon Misreading: The conformational change in the A-site can lead to the incorrect incorporation of amino acids into the growing polypeptide chain. This results in the synthesis of non-functional or toxic proteins, which can disrupt various cellular processes and contribute to cell death.
-
Inhibition of Translocation: Aminoglycosides can also inhibit the translocation of the peptidyl-tRNA from the A-site to the P-site (peptidyl-tRNA site) on the ribosome. This blockage of the translocation step effectively halts protein synthesis.
Secondary Binding Sites and Inhibition of Ribosome Recycling
In addition to the primary binding site on the 30S subunit, some aminoglycosides have been shown to bind to a secondary site on the 23S rRNA of the 50S subunit, specifically at helix 69 (H69). This interaction can interfere with the recycling of ribosomes after a round of translation is complete, further depleting the pool of functional ribosomes available for protein synthesis.
The following diagram illustrates the general mechanism of action of aminoglycoside antibiotics at the bacterial ribosome.
Quantitative Analysis of this compound's Activity
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical parameter for assessing the antimicrobial activity of a compound.
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Aminoglycosides against various bacterial strains.
| Aminoglycoside | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Staphylococcus aureus (μg/mL) |
| Kanamycin | 1 - 8 | >128 | 1 - 4 |
| Gentamicin | 0.25 - 2 | 0.5 - 4 | 0.12 - 1 |
| Tobramycin | 0.25 - 2 | 0.25 - 2 | 0.12 - 1 |
| Amikacin | 1 - 8 | 2 - 16 | 1 - 8 |
Note: MIC values can vary depending on the specific strain and the testing methodology.
Inhibition of In Vitro Protein Synthesis (IC50)
The half-maximal inhibitory concentration (IC50) for in vitro protein synthesis measures the concentration of an antibiotic required to inhibit protein synthesis by 50% in a cell-free system. This assay directly assesses the compound's effect on the ribosome.
Table 2: Representative IC50 values for in vitro protein synthesis inhibition by aminoglycosides.
| Aminoglycoside | IC50 (μM) |
| Kanamycin | 5 - 15 |
| Gentamicin | 1 - 5 |
| Tobramycin | 1 - 5 |
| Neomycin | 0.5 - 2 |
Ribosomal Binding Affinity (Kd)
The dissociation constant (Kd) is a measure of the affinity of an antibiotic for its ribosomal target. A lower Kd value indicates a higher binding affinity.
Table 3: Representative dissociation constants (Kd) of aminoglycosides for the bacterial 30S ribosomal subunit.
| Aminoglycoside | Kd (nM) |
| Kanamycin A | 50 - 150 |
| Gentamicin C1a | 10 - 50 |
| Tobramycin | 10 - 50 |
| Neomycin B | 5 - 20 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of aminoglycoside antibiotics. These protocols can be adapted for the study of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of an aminoglycoside using the broth microdilution method.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Aminoglycoside antibiotic (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare Antibiotic Dilutions: Prepare a stock solution of the aminoglycoside. Perform a two-fold serial dilution of the antibiotic in the wells of a 96-well plate containing 100 µL of growth medium per well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control well containing bacteria and growth medium without the antibiotic, and a negative control well containing only growth medium.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which no visible bacterial growth is observed.
In Vitro Protein Synthesis Inhibition Assay
This protocol describes a cell-free assay to measure the inhibition of protein synthesis by an aminoglycoside.
Materials:
-
Cell-free transcription-translation system (e.g., E. coli S30 extract)
-
DNA or mRNA template for a reporter protein (e.g., luciferase)
-
Amino acid mixture
-
Radiolabeled amino acid (e.g., [³⁵S]-methionine)
-
Aminoglycoside antibiotic
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare Reaction Mixture: Prepare a reaction mixture containing the S30 extract, buffer, amino acids (including the radiolabeled one), and an energy source.
-
Add Antibiotic: Add varying concentrations of the aminoglycoside to the reaction tubes.
-
Initiate Reaction: Add the DNA or mRNA template to initiate the transcription-translation reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Precipitate Protein: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Measure Radioactivity: Collect the protein precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate IC50: Plot the percentage of inhibition against the antibiotic concentration to determine the IC50 value.
Ribosomal Binding Assay by Nitrocellulose Filter Binding
This protocol details a method to determine the binding affinity of an aminoglycoside to the ribosome using a nitrocellulose filter binding assay.
References
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Sannamycin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Sannamycin C, an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] Due to the limited availability of direct research on this compound's biosynthesis, this document presents a putative pathway constructed by analogy to the well-elucidated biosynthesis of structurally related fortimicin-class aminoglycosides. The guide details the key enzymatic steps, offers representative experimental protocols for pathway elucidation, and presents a framework for quantitative data analysis, serving as a foundational resource for researchers in natural product biosynthesis and antibiotic development.
This compound is a member of the fortimicin family of aminoglycosides, characterized by a unique pseudodisaccharide structure. Its biosynthesis is believed to originate from primary metabolites and involves a series of enzymatic reactions, including the formation of a cyclitol core, glycosylation, and various modifications. Understanding this intricate assembly line is crucial for efforts in bioengineering and the generation of novel antibiotic derivatives with improved efficacy.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound can be divided into three key stages:
-
Stage I: Formation of the Fortamine Core: This stage involves the synthesis of the central aminocyclitol unit, fortamine, from myo-inositol.
-
Stage II: Synthesis of the Purpurosamine Sugar Moiety: This involves the conversion of a common sugar precursor, such as glucose-1-phosphate, into the activated purpurosamine donor.
-
Stage III: Glycosylation and Final Modifications: The fortamine core is glycosylated with the purpurosamine derivative, followed by terminal modification steps to yield this compound.
Below is a diagram illustrating the proposed enzymatic steps in the biosynthesis of this compound.
Quantitative Data Summary
The following table presents hypothetical, yet representative, quantitative data for the production of this compound and key biosynthetic intermediates in a high-producing strain of Streptomyces sannanensis. This data is for illustrative purposes to guide experimental design and analysis, as specific quantitative data for this compound biosynthesis is not currently available in the public domain.
| Compound | Titer (mg/L) | Precursor Conversion Rate (%) | Key Enzyme Activity (U/mg protein) |
| Fortamine | 150 | 65 | 2.5 (Fortamine Synthase) |
| 6'-N-methyl-purpurosamine C | 120 | 55 | 1.8 (Purpurosamine Methyltransferase) |
| Glycosylated Intermediate | 85 | 70 (from Fortamine) | 3.2 (Glycosyltransferase) |
| This compound | 250 | 80 (from Intermediate) | 4.1 (Final Methyltransferase) |
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require a combination of genetic and biochemical experiments. Below are detailed methodologies for key experiments that would be cited in such a study.
Gene Knockout and Complementation
Objective: To identify genes essential for this compound biosynthesis.
Protocol:
-
Construction of Gene Deletion Mutant: A target gene suspected to be involved in the pathway is replaced with an antibiotic resistance cassette via homologous recombination in Streptomyces sannanensis.
-
Fermentation and Analysis: The mutant strain is cultured under production conditions. The fermentation broth is extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the absence of this compound and the accumulation of any biosynthetic intermediates.
-
Complementation: The wild-type copy of the deleted gene is reintroduced into the mutant strain on an expression vector. Restoration of this compound production confirms the gene's role in the pathway.
In Vitro Enzyme Assays
Objective: To characterize the function of a specific enzyme in the biosynthetic pathway.
Protocol:
-
Heterologous Expression and Purification: The gene encoding the target enzyme is cloned into an E. coli expression vector. The enzyme is overexpressed and purified using affinity chromatography.
-
Enzyme Reaction: The purified enzyme is incubated with its putative substrate(s) and any necessary cofactors in a suitable buffer system.
-
Product Analysis: The reaction mixture is analyzed by HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the product and confirm the enzyme's catalytic activity.
Isotopic Labeling Studies
Objective: To trace the incorporation of precursors into the this compound molecule.
Protocol:
-
Labeled Precursor Feeding: Streptomyces sannanensis is cultured in a medium supplemented with a stable isotope-labeled precursor (e.g., ¹³C-glucose or ¹⁵N-L-glutamine).
-
Purification of this compound: this compound is purified from the culture broth.
-
Mass Spectrometry Analysis: The purified this compound is analyzed by high-resolution MS to determine the incorporation of the isotopic label, confirming the precursor-product relationship.
Experimental and Logical Workflows
The following diagram outlines a logical workflow for the elucidation of the this compound biosynthetic pathway, from the identification of the gene cluster to the in-depth characterization of the biosynthetic enzymes.
This guide provides a foundational framework for initiating and conducting in-depth research into the biosynthesis of this compound. The proposed pathway, methodologies, and data structures are intended to accelerate the discovery process and pave the way for the rational engineering of this important class of antibiotics.
References
The Sannamycin Family: A Technical Guide to Sannamycin C and its Relationship with Sannamycin A and B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sannamycins are a group of aminoglycoside antibiotics produced by the actinomycete Streptomyces sannanensis. First identified in the late 1970s and early 1980s, this family of natural products has garnered interest for its antibacterial properties. This technical guide provides an in-depth overview of Sannamycin C, detailing its relationship to the better-known Sannamycin A and B. The document covers their chemical structures, biological activities, and the experimental methodologies used for their isolation and characterization, aiming to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Structural Elucidation and Comparison
Sannamycin A, B, and C are closely related structurally, all belonging to the aminoglycoside class of antibiotics. These compounds are produced by Streptomyces sannanensis KC-7038.[1] The core chemical structures of Sannamycin B and C have been determined, revealing them to be stereoisomers with the same molecular formula: C₁₅H₃₂N₄O₄.
This compound has been characterized as a novel aminoglycoside antibiotic composed of 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine.[1]
Sannamycin B shares the same molecular formula as this compound. Its distinct stereochemistry, however, results in different physical and biological properties.
While the explicit structure of Sannamycin A is less commonly detailed in recent literature, early studies on its structural elucidation were published in "The Journal of Antibiotics". Further investigation into these foundational papers is required for a complete structural comparison.
A 4-N-glycyl derivative of this compound has also been synthesized and shown to possess inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1]
Table 1: Physicochemical Properties of Sannamycin B and C
| Property | Sannamycin B | This compound |
| Molecular Formula | C₁₅H₃₂N₄O₄ | C₁₅H₃₂N₄O₄ |
| Molecular Weight | 332.44 g/mol | 332.44 g/mol |
| IUPAC Name | (1S,2R,3R,5S,6R)-3-amino-2-[[(2R,3S,6R)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy]-5-methoxy-6-(methylamino)cyclohexan-1-ol | 3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |
Biological Activity
Experimental Protocols
The following sections outline the general methodologies for the isolation, characterization, and biological evaluation of Sannamycins, synthesized from descriptions in the foundational literature.
Isolation of Sannamycins
The isolation of Sannamycins from the culture broth of Streptomyces sannanensis typically involves a series of chromatographic techniques.
Workflow for Sannamycin Isolation
Caption: General workflow for the isolation of Sannamycins.
Methodology:
-
Fermentation: Streptomyces sannanensis is cultured in a suitable fermentation medium to produce the Sannamycins.
-
Harvesting: The culture broth is harvested and the mycelia are removed by filtration.
-
Cation Exchange Chromatography: The clarified broth is passed through a column of a weak cation exchange resin, such as Amberlite IRC-50 (in the ammonium form). The basic Sannamycin compounds are adsorbed onto the resin.
-
Elution: The adsorbed Sannamycins are eluted from the resin using an alkaline solution, such as aqueous ammonia.
-
Concentration: The eluate is concentrated under reduced pressure to yield a crude mixture of Sannamycins.
-
Further Chromatographic Purification: The crude mixture is subjected to further separation and purification using a combination of column chromatography (e.g., with Amberlite CG-50 or Dowex 1-X2 resins) and preparative thin-layer chromatography (TLC) to yield the individual Sannamycin A, B, and C.
Characterization of Sannamycins
The characterization of the isolated Sannamycins involves a combination of spectroscopic and spectrometric techniques to determine their chemical structures and physicochemical properties.
Techniques for Characterization:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.
-
Optical Rotation: To measure the specific rotation, which is a characteristic property of chiral molecules.
Biological Activity Assays
The antibacterial activity of the Sannamycins is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared.
-
Serial Dilution: The Sannamycin compound is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the Sannamycin that completely inhibits visible bacterial growth.
Biosynthesis and Signaling Pathways
The biosynthetic pathway of the Sannamycins has not been fully elucidated. However, as aminoglycosides, their biosynthesis is expected to involve a series of enzymatic modifications of a sugar-like precursor. Studies on Sannamycin A-nonproducing mutants of S. sannanensis could provide valuable insights into the genes and enzymes involved in their production.
Hypothesized Biosynthetic Relationship
Caption: Hypothesized biosynthetic relationship of Sannamycins.
The general mechanism of action of aminoglycosides, including the Sannamycins, is the inhibition of bacterial protein synthesis. There is currently no evidence to suggest that Sannamycins specifically target or modulate unique host cell signaling pathways. Their primary activity is directed against prokaryotic ribosomes.
Conclusion
This compound, along with its related compounds Sannamycin A and B, represents a noteworthy subfamily of aminoglycoside antibiotics. While their full biological potential and detailed biosynthetic pathways are yet to be completely understood, the foundational research provides a strong basis for further investigation. This technical guide consolidates the available information on their structure, biological activity, and experimental methodologies to aid researchers in the ongoing exploration of these natural products for potential therapeutic applications. Future work should focus on obtaining a complete comparative profile of their antimicrobial activity and elucidating the genetic and biochemical basis of their biosynthesis.
References
Inhibitory Activity of Sannamycin C Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of Sannamycin C, an aminoglycoside antibiotic, against Gram-positive bacteria. This document synthesizes available data on its biological activity, outlines relevant experimental protocols for its assessment, and visualizes its mechanism of action and experimental workflows.
Introduction to this compound
This compound is an aminoglycoside antibiotic produced by the bacterium Streptomyces sannanensis KC-7038.[1] Structurally, it is characterized as a new aminoglycoside antibiotic. While research has indicated the inhibitory activity of a 4-N-glycyl derivative of this compound against both Gram-positive and Gram-negative bacteria, this guide will focus on the known and inferred properties of the parent compound, this compound, in relation to Gram-positive pathogens.[1] Aminoglycosides as a class are potent, broad-spectrum antibiotics that have been a cornerstone of antibacterial therapy for decades.[2]
Quantitative Data on Inhibitory Activity
The specific minimum inhibitory concentration (MIC) values for this compound against a wide range of Gram-positive bacteria are detailed in the primary literature. The following table summarizes this quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Data not available in search results |
| Bacillus subtilis | Data not available in search results |
| Enterococcus faecalis | Data not available in search results |
| Streptococcus pyogenes | Data not available in search results |
| Other Gram-positive strains | Data not available in search results |
Note: The specific MIC values from the primary research article by Deushi et al. (1980) were not available in the public domain search results. Researchers are advised to consult the original publication for detailed quantitative data.
Mechanism of Action
As an aminoglycoside, this compound is understood to exert its antibacterial effect through the inhibition of protein synthesis. This mechanism is a hallmark of the aminoglycoside class of antibiotics. The binding of the aminoglycoside molecule to the 30S ribosomal subunit interferes with the initiation and elongation of the polypeptide chain, leading to the production of non-functional or truncated proteins, ultimately resulting in bacterial cell death.
Caption: Generalized mechanism of action of this compound.
Experimental Protocols
The determination of the minimum inhibitory concentration (MIC) is a fundamental assay to quantify the in vitro antibacterial activity of a compound. The following is a detailed methodology for a typical broth microdilution assay used for aminoglycosides.
Broth Microdilution Assay for MIC Determination
This method is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Gram-positive bacterium.
Materials:
-
This compound (lyophilized powder)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., deionized water, DMSO, depending on solubility)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in a suitable sterile solvent.
-
-
Serial Dilutions:
-
Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a positive control (bacterial inoculum in broth without antibiotic) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
MIC Determination:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
-
Caption: Experimental workflow for MIC determination.
Conclusion
This compound, as a member of the aminoglycoside family, holds potential as an antibacterial agent against Gram-positive bacteria through the well-established mechanism of protein synthesis inhibition. While the specific quantitative data on its inhibitory spectrum requires consultation of the primary literature, the methodologies for its evaluation are standardized and robust. Further research into its efficacy, safety profile, and potential for overcoming resistance mechanisms will be crucial for its development as a therapeutic agent.
References
Inhibitory Activity of Sannamycin C against Gram-negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sannamycin C, an aminoglycoside antibiotic, demonstrates notable inhibitory activity against Gram-negative bacteria, primarily through its 4-N-glycyl derivative. This technical guide synthesizes the available scientific information regarding its antibacterial properties, mechanism of action, and the experimental methodologies used to evaluate its efficacy. While specific quantitative data from the seminal study by Deushi et al. (1980) is not publicly accessible, this document provides a comprehensive overview based on established principles of aminoglycoside microbiology and standard antimicrobial susceptibility testing protocols.
Introduction to this compound
This compound is an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] Structurally, it belongs to the fortimicin group of aminoglycosides. Research has indicated that this compound in its native form possesses weak antibacterial activity. However, its 4-N-glycyl derivative has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1]
Data Presentation: Inhibitory Activity
A comprehensive search for the full text of the primary literature detailing the specific minimum inhibitory concentrations (MICs) of this compound and its derivatives against a panel of Gram-negative bacteria was conducted. Unfortunately, access to the specific quantitative data from the original 1980 study by Deushi et al. in The Journal of Antibiotics was not possible.
For the purpose of this guide and to provide a framework for future research, the following table structure is recommended for presenting such quantitative data once obtained.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for 4-N-glycyl-Sannamycin C against Gram-negative Bacteria
| Gram-negative Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | 25922 | Data not available |
| Pseudomonas aeruginosa | 27853 | Data not available |
| Klebsiella pneumoniae | 700603 | Data not available |
| Acinetobacter baumannii | 19606 | Data not available |
| Enterobacter cloacae | 13047 | Data not available |
| Serratia marcescens | 13880 | Data not available |
Experimental Protocols
The following section details a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an aminoglycoside antibiotic like 4-N-glycyl-Sannamycin C against Gram-negative bacteria, based on standard broth microdilution methods.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from established methodologies for antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Materials:
-
Test compound (e.g., 4-N-glycyl-Sannamycin C)
-
Gram-negative bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35-37°C until it reaches the log phase of growth (typically 2-6 hours).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the test antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the diluted antibiotic) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth without bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Workflow Diagram:
Mechanism of Action
As an aminoglycoside, this compound and its active derivative are presumed to exert their bactericidal effects by inhibiting protein synthesis in bacteria.[3][4][5]
The key steps in the mechanism of action are:
-
Cellular Uptake: Aminoglycosides, being polycationic, initially interact with the negatively charged lipopolysaccharide (LPS) of the Gram-negative outer membrane. They are then actively transported across the inner membrane into the cytoplasm.[4]
-
Ribosomal Binding: Once inside the cell, the antibiotic binds to the 30S ribosomal subunit.[3][5] Specifically, they target the A-site of the 16S ribosomal RNA.[6]
-
Inhibition of Protein Synthesis: This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA codons. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.[3][5]
-
Cell Death: The accumulation of aberrant proteins and the disruption of normal cellular processes ultimately lead to bacterial cell death.
Signaling Pathway Diagram:
References
- 1. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Aminoglycoside - Wikipedia [en.wikipedia.org]
- 5. How Do Aminoglycosides Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 4-N-glycyl Derivative of Sannamycin C
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sannamycin C is an aminoglycoside antibiotic with a unique structure. While its intrinsic activity is modest, derivatization presents a promising avenue for enhancing its therapeutic potential. This technical guide focuses on the 4-N-glycyl derivative of this compound, a modification reported to exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1][2] This document synthesizes the available structural information, proposes a detailed mechanism of action based on the aminoglycoside class, outlines plausible synthetic and microbiological testing protocols, and provides a framework for future research and development.
Introduction to this compound
This compound is an aminoglycoside antibiotic produced by the fermentation of Streptomyces sannanensis KC-7038.[1] Structurally, it is characterized by a 2-deoxy-3-epi-fortamine core linked to a 6-N-methylpurpurosamine C moiety.[1][2] Like other aminoglycosides, its core structure features multiple amino and hydroxyl groups that are critical for its interaction with the bacterial ribosome but also present challenges for selective chemical modification.
The emergence of bacterial resistance to frontline antibiotics has necessitated the development of novel antibacterial agents. Chemical modification of existing antibiotic scaffolds is a key strategy in this endeavor. The 4-N-glycyl derivative of this compound was identified as a promising compound with an expanded spectrum of activity, particularly against resistant bacterial strains.[1]
Physicochemical Properties of this compound
Understanding the core molecule is essential before exploring its derivatives. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂N₄O₄ | PubChem CID: 175076[3] |
| Molecular Weight | 332.44 g/mol | PubChem CID: 175076[3] |
| IUPAC Name | 3-amino-2-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol | PubChem CID: 175076[3] |
| CAS Number | 73522-71-1 | PubChem CID: 175076[3] |
| Topological Polar Surface Area | 124 Ų | PubChem CID: 175076[3] |
| Hydrogen Bond Donor Count | 6 | PubChem CID: 175076[3] |
| Hydrogen Bond Acceptor Count | 8 | PubChem CID: 175076[3] |
The 4-N-glycyl Derivative of this compound
The addition of a glycyl (-COCH₂NH₂) moiety to the 4-amino group of the 2-deoxy-3-epi-fortamine core of this compound yields the 4-N-glycyl derivative. This structural modification has been shown to be a successful strategy for other aminoglycosides, like kanamycin, to overcome certain enzymatic resistance mechanisms. Acylation at various amino groups can sterically hinder the binding of aminoglycoside-modifying enzymes (AMEs), which are a primary cause of clinical resistance.
Biological Activity
The 4-N-glycyl derivative of this compound has been reported to possess inhibitory activity against Gram-positive and Gram-negative bacteria.[1] Notably, this activity extends to aminoglycoside-resistant strains.[1][2] Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a panel of pathogens, are not detailed in the available literature. The table below is provided as a template for future studies.
| Bacterial Strain | This compound MIC (µg/mL) | 4-N-glycyl this compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Data not available | Data not available |
| Enterococcus faecalis ATCC 29212 | Data not available | Data not available |
| Escherichia coli ATCC 25922 | Data not available | Data not available |
| Pseudomonas aeruginosa ATCC 27853 | Data not available | Data not available |
| AME-producing E. coli strain | Data not available | Data not available |
Mechanism of Action
As an aminoglycoside, the 4-N-glycyl derivative of this compound is presumed to exert its bactericidal effect by inhibiting protein synthesis. The positively charged amino groups of the molecule facilitate binding to the negatively charged phosphate backbone of ribosomal RNA (rRNA), specifically the A-site on the 16S rRNA of the 30S ribosomal subunit. This binding event disrupts the fidelity of translation, leading to codon misreading and the incorporation of incorrect amino acids into the nascent polypeptide chain. The resulting aberrant proteins can disrupt cell membrane integrity and other essential cellular processes, ultimately leading to bacterial cell death.
Figure 1. Proposed mechanism of action for 4-N-glycyl this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of 4-N-glycyl this compound are not explicitly available. The following sections provide robust, generalized methodologies based on established procedures for the chemical modification and testing of similar aminoglycoside antibiotics.[4][5]
Proposed Synthesis of 4-N-glycyl this compound
The selective acylation of a specific amino group on a poly-aminated scaffold like this compound requires a careful strategy of protection and deprotection or the use of regioselective reagents. A common and effective method for producing N-glycinyl aminoglycosides involves a two-step process: N-azidoacetylation followed by reduction of the azide to the primary amine.[4]
Step 1: Selective N-azidoacetylation This step involves reacting this compound with an azidoacetylating agent. Regioselectivity can be achieved by leveraging the differential reactivity of the amino groups or by using protecting groups for all but the target 4-N position. A copper-chelation method can be employed to temporarily protect vicinal amino and hydroxyl groups, leaving other positions accessible for modification.
-
Reagents: this compound, azidoacetic acid N-hydroxysuccinimide ester (or similar activated ester), a suitable base (e.g., triethylamine or potassium carbonate), and a solvent system (e.g., a mixture of water and methanol or DMF).
-
Procedure:
-
Dissolve this compound in the chosen solvent system.
-
Add the base to deprotonate the target amino group.
-
Slowly add the azidoacetic acid N-hydroxysuccinimide ester to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and purify the 4-N-azidoacetyl this compound intermediate using column chromatography (e.g., silica gel or ion-exchange).
-
Step 2: Reduction of the Azide The azido group is then reduced to a primary amine to yield the final glycinyl derivative. This can be accomplished via catalytic hydrogenation or a Staudinger reaction.
-
Method A: Catalytic Hydrogenation
-
Reagents: 4-N-azidoacetyl this compound, Palladium on carbon (10% Pd/C) catalyst, hydrogen gas, solvent (e.g., methanol or ethanol).
-
Procedure: Dissolve the intermediate in the solvent, add the catalyst, and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete. Filter off the catalyst and concentrate the solvent to yield the product.
-
-
Method B: Staudinger Reaction
-
Reagents: 4-N-azidoacetyl this compound, triphenylphosphine (PPh₃), water, solvent (e.g., THF).
-
Procedure: Dissolve the intermediate in the solvent, add triphenylphosphine, and stir. After the formation of the aza-ylide intermediate, add water to hydrolyze it to the amine. Purify the final product to remove triphenylphosphine oxide.
-
Figure 2. Plausible synthetic workflow for 4-N-glycyl this compound.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of the synthesized derivative should be quantified using a standardized broth microdilution assay according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB), bacterial suspensions standardized to ~5 x 10⁵ CFU/mL, stock solution of the test compound (4-N-glycyl this compound) in a suitable solvent (e.g., water).
-
Procedure:
-
Preparation: Serially dilute the test compound in CAMHB across the columns of a 96-well plate to achieve a range of final concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. Include a growth control well containing no antibiotic.
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours.
-
Reading: Determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Figure 3. Experimental workflow for MIC determination.
Conclusion and Future Directions
The 4-N-glycyl derivative of this compound represents a promising, yet under-explored, antibacterial agent. The initial finding that it is active against resistant strains warrants a comprehensive re-evaluation using modern drug discovery techniques. Future research should focus on:
-
Total Synthesis: Developing a robust and scalable synthetic route to produce sufficient quantities of the compound for thorough evaluation.
-
Quantitative Biological Profiling: Determining MIC values against a broad panel of clinically relevant wild-type and resistant pathogens.
-
Enzymatic Studies: Assessing the interaction of the derivative with a panel of aminoglycoside-modifying enzymes to confirm the mechanism of resistance evasion.
-
Toxicity Profiling: Evaluating in vitro and in vivo toxicity, particularly nephrotoxicity and ototoxicity, which are common liabilities of the aminoglycoside class.
By systematically addressing these areas, the full therapeutic potential of the 4-N-glycyl derivative of this compound can be elucidated, potentially leading to a new weapon in the fight against antimicrobial resistance.
References
- 1. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A NEW AMINOGLYCOSIDE ANTIBIOTIC, this compound AND ITS 4-N-GLYCYL DERIVATIVE [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Activity of Mono- and Di-N-acylated Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of Propylamycin Derivatives Functionalized at the 5”- and Other Positions with a View to Overcoming Resistance due to Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Sannamycin C: A Novel Aminoglycoside Antibiotic with Potential Against Resistant Pathogens
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sannamycin C is a novel aminoglycoside antibiotic identified from the fermentation broth of Streptomyces sannanensis KC-7038. This technical guide provides a comprehensive overview of this compound, including its chemical structure, mechanism of action, and potential for derivatization to combat drug-resistant bacteria. While this compound itself exhibits weak activity, its 4-N-glycyl derivative has demonstrated significant inhibitory action against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides. This paper will detail the available information on this compound and its derivatives, present a general framework for its production and evaluation, and discuss its potential role in the development of new antimicrobial agents.
Introduction
The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. Aminoglycosides are a class of potent bactericidal antibiotics that have been a cornerstone in treating serious bacterial infections for decades.[1] this compound, a unique aminoglycoside produced by Streptomyces sannanensis, represents a promising scaffold for the development of next-generation antibiotics.[2] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound and outlining key experimental methodologies for its study.
Chemical Structure and Properties
This compound is an aminoglycoside antibiotic characterized by a unique structure containing 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine moieties.[2] Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂N₄O₄ | PubChem |
| Molecular Weight | 332.44 g/mol | PubChem |
| CAS Number | 73522-71-1 | PubChem |
A key derivative, 4-N-glycyl this compound, has been synthesized and shows enhanced antibacterial activity.[2] This modification highlights the potential for medicinal chemistry efforts to improve the efficacy of the this compound scaffold.
Mechanism of Action
Like other aminoglycoside antibiotics, this compound is believed to exert its bactericidal effects by targeting bacterial protein synthesis. The generalized mechanism of action for aminoglycosides is illustrated in the following diagram.
Caption: Generalized Mechanism of Action for Aminoglycoside Antibiotics.
Aminoglycosides bind to the 30S ribosomal subunit, leading to the misreading of mRNA, premature termination of protein synthesis, and inhibition of ribosomal translocation.[1] This disruption of essential protein production ultimately results in bacterial cell death.
Production and Isolation
This compound is naturally produced by the fermentation of Streptomyces sannanensis KC-7038.[2] A generalized workflow for the production and isolation of this compound is depicted below.
Caption: Generalized Workflow for this compound Production.
Experimental Protocol: Fermentation of Streptomyces sannanensis
Note: The following is a generalized protocol based on common methods for actinomycete fermentation and is not the specific protocol used for this compound production, which is not publicly available.
-
Strain and Culture Conditions: A pure culture of Streptomyces sannanensis KC-7038 is used. The strain is maintained on a suitable agar medium.
-
Inoculum Preparation: A seed culture is prepared by inoculating a loopful of spores or mycelia into a suitable liquid medium and incubating for 2-3 days.
-
Production Medium: A production medium rich in carbon and nitrogen sources is prepared and sterilized.
-
Fermentation: The production medium is inoculated with the seed culture and incubated under controlled conditions (temperature, pH, aeration) for several days to allow for antibiotic production.
-
Monitoring: The fermentation is monitored for antibiotic production using techniques such as bioassays or chromatographic methods.
Experimental Protocol: Isolation and Purification
Note: The following is a generalized protocol and not the specific protocol for this compound.
-
Harvesting: The culture broth is harvested after the fermentation period.
-
Separation: The mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: The supernatant containing the antibiotic is subjected to extraction using a suitable solvent.
-
Purification: The crude extract is purified using a combination of chromatographic techniques, such as ion-exchange chromatography and gel filtration.
-
Characterization: The purified this compound is characterized using spectroscopic methods (NMR, Mass Spectrometry) to confirm its identity and purity.
Antibacterial Activity
While this compound has weak antibacterial activity, its 4-N-glycyl derivative has shown significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria, including aminoglycoside-resistant strains.[2]
Quantitative Data
Table 1: Hypothetical MIC Values (µg/mL) of this compound
| Bacterial Strain | Gram Stain | This compound |
| Staphylococcus aureus | Positive | >128 |
| Enterococcus faecalis | Positive | >128 |
| Escherichia coli | Negative | >128 |
| Pseudomonas aeruginosa | Negative | >128 |
Table 2: Hypothetical MIC Values (µg/mL) of 4-N-glycyl this compound
| Bacterial Strain | Gram Stain | 4-N-glycyl this compound |
| Staphylococcus aureus | Positive | 8 |
| Enterococcus faecalis | Positive | 16 |
| Escherichia coli | Negative | 4 |
| Pseudomonas aeruginosa | Negative | 32 |
| E. coli (Kanamycin-resistant) | Negative | 8 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Note: The following is a generalized protocol for MIC determination and is not the specific protocol used for this compound.
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, is used.
-
Culture Medium: A suitable broth medium, such as Mueller-Hinton Broth, is used for bacterial growth.
-
Antibiotic Preparation: Stock solutions of this compound and its derivatives are prepared and serially diluted.
-
Assay Setup: The assay is performed in microtiter plates. Each well contains a specific concentration of the antibiotic and a standardized inoculum of the bacterial strain.
-
Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Synthesis of 4-N-glycyl this compound
The enhanced activity of 4-N-glycyl this compound underscores the importance of chemical modification. The synthesis of this derivative involves the selective acylation of the 4-N position of this compound with glycine.
Caption: Logical Flow for the Synthesis of 4-N-glycyl this compound.
Future Directions
This compound presents a valuable scaffold for the development of new aminoglycoside antibiotics. Future research should focus on:
-
Comprehensive Biological Evaluation: Obtaining detailed MIC data for this compound and a wider range of its derivatives against a diverse panel of pathogenic bacteria, including multidrug-resistant isolates.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs with modifications at various positions to understand the structural requirements for potent antibacterial activity and reduced toxicity.
-
Mechanism of Resistance Studies: Investigating the susceptibility of this compound derivatives to known aminoglycoside resistance mechanisms, such as enzymatic modification and ribosomal target alteration.
-
Toxicology and Pharmacokinetic Studies: Evaluating the in vitro and in vivo toxicity and pharmacokinetic properties of promising this compound derivatives to assess their potential as clinical candidates.
Conclusion
This compound is a novel aminoglycoside with a unique chemical structure. While its intrinsic antibacterial activity is limited, its 4-N-glycyl derivative demonstrates promising activity against resistant bacteria, highlighting the potential of this scaffold for the development of new anti-infective agents. Further research, including detailed biological evaluation and extensive medicinal chemistry efforts, is warranted to fully explore the therapeutic potential of the this compound class of antibiotics.
References
Methodological & Application
Application Notes and Protocols for Sannamycin C Extraction from Streptomyces sannanensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin C is an aminoglycoside antibiotic produced by the bacterium Streptomyces sannanensis.[1] This class of antibiotics is of significant interest to the medical and pharmaceutical fields due to its potent activity against various bacterial pathogens. This document provides a detailed protocol for the cultivation of Streptomyces sannanensis, followed by the extraction and purification of this compound from the culture broth. The methodologies are based on established procedures for the isolation of antimicrobial agents from Streptomyces species.
Data Presentation
Table 1: Summary of Antimicrobial Agent Production from Streptomyces sannanensis
| Parameter | Value/Observation | Source |
| Producing Strain | Streptomyces sannanensis SU118 | [2][3][4] |
| Optimal Culture Medium | Glucose Soyabean Meal Broth | [2][3][4] |
| Incubation Temperature | 28°C | [2][3][4] |
| Incubation Period | 7 days | [2][3][4] |
| Extraction Solvent | Ethyl Acetate | [2][3][4] |
| Bioactivity | Active against Gram-positive bacteria | [2][3][4] |
| Minimum Inhibitory Concentration (MIC) of crude extract against S. aureus | 0.5 µg/ml | [3] |
Experimental Protocols
This section outlines the detailed methodologies for the cultivation of Streptomyces sannanensis and the subsequent extraction and purification of this compound.
Protocol 1: Cultivation of Streptomyces sannanensis
This protocol describes the preparation of the culture medium and the fermentation conditions for the production of this compound.
Materials:
-
Streptomyces sannanensis strain (e.g., KC-7038 or SU118)
-
Glucose
-
Soyabean meal
-
CaCO₃
-
NaCl
-
Distilled water
-
Erlenmeyer flasks
-
Shaking incubator
-
Autoclave
Procedure:
-
Medium Preparation: Prepare the Glucose Soyabean Meal Broth with the following composition (per liter):
-
Glucose: 10 g
-
Soyabean meal: 10 g
-
CaCO₃: 1 g
-
NaCl: 10 g
-
Distilled water: 1 L
-
-
Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterilized medium with a fresh culture of Streptomyces sannanensis.
-
Incubation: Incubate the inoculated flasks in a shaking incubator at 28°C with agitation (150 rpm) for 7 days.[2][3][4]
Protocol 2: Extraction and Purification of this compound
This protocol details the steps for extracting the crude this compound from the culture broth and a general procedure for its purification based on common methods for aminoglycosides.
Part A: Crude Extraction
Materials:
-
Fermented culture broth from Protocol 1
-
Ethyl acetate
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvesting: After the incubation period, harvest the culture broth.
-
Cell Separation: Centrifuge the broth at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.[2]
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the supernatant.[2]
-
Shake the funnel vigorously for 10-15 minutes and then allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
-
Concentration: Pool the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[2]
Part B: Purification by Ion Exchange Chromatography
This is a general procedure for the purification of aminoglycoside antibiotics. Optimal conditions for this compound may need to be determined empirically.
Materials:
-
Crude this compound extract
-
Cation exchange resin (e.g., Amberlite IRC-50)
-
Chromatography column
-
Elution buffers (e.g., acidic or ammonium salt solutions of increasing concentration)
-
Fraction collector
-
Thin Layer Chromatography (TLC) apparatus
-
HPLC system for purity analysis
Procedure:
-
Resin Preparation: Prepare a slurry of the cation exchange resin according to the manufacturer's instructions and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude extract in a suitable buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) and load it onto the equilibrated column.
-
Washing: Wash the column with several column volumes of the loading buffer to remove unbound impurities.
-
Elution: Elute the bound this compound from the resin using a stepwise or linear gradient of an appropriate eluent. This could be an acidic solution (e.g., H₂SO₄) or a salt solution (e.g., (NH₄)₂SO₄) with increasing concentration.
-
Fraction Collection: Collect the eluate in fractions using a fraction collector.
-
Activity Monitoring: Monitor the fractions for the presence of this compound using a bioassay (e.g., against a susceptible bacterial strain) or by Thin Layer Chromatography (TLC).
-
Pooling and Desalting: Pool the active fractions and desalt them if necessary (e.g., by dialysis or using a desalting column).
-
Final Purification and Analysis: For higher purity, the pooled fractions can be subjected to further chromatographic steps like preparative High-Performance Liquid Chromatography (HPLC). The purity of the final product should be assessed by analytical HPLC.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Regulation of Antibiotic Production in Streptomyces
The production of antibiotics like this compound in Streptomyces is a complex process regulated by a variety of factors. While the specific signaling pathway for this compound is not fully elucidated, the following diagram illustrates the general regulatory network known to control antibiotic biosynthesis in this genus. This network involves nutritional signals, developmental cues, and specific regulatory proteins.
Caption: General regulation of antibiotic biosynthesis in Streptomyces.
References
- 1. Beta-lactam and aminoglycoside production from streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycosides, genes and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
- 4. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sannamycin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Sannamycin C, an aminoglycoside antibiotic.[1] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] This document outlines the broth microdilution method, a widely accepted and standardized technique for quantitative antimicrobial susceptibility testing.[4][5]
Introduction to this compound
This compound is an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] Like other aminoglycosides, it is a potent, broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis.[6][7] This is achieved by binding to the 16S ribosomal RNA of the 30S ribosomal subunit, which leads to codon misreading and ultimately disrupts protein synthesis.[6][7] Determining the MIC of this compound is a critical step in evaluating its efficacy against specific bacterial strains and is essential for both research and preclinical development.
Mechanism of Action of Aminoglycosides
The following diagram illustrates the general mechanism of action for aminoglycoside antibiotics like this compound.
References
- 1. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Note: In Vitro Protein Synthesis Inhibition Assay Using Sannamycin C
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Sannamycin C is a novel aminoglycoside antibiotic discovered from Streptomyces sannanensis.[1] Like other members of the aminoglycoside class, its mechanism of action is believed to involve the inhibition of bacterial protein synthesis.[2][3] Aminoglycosides primarily target the 30S subunit of the bacterial ribosome, interfering with the translation process and leading to the production of non-functional proteins or premature termination of translation.[2][4][5] This application note provides a detailed protocol for determining the in vitro protein synthesis inhibitory activity of this compound using a commercially available E. coli-based cell-free protein expression system. The assay utilizes a luciferase reporter gene, allowing for a rapid and quantitative assessment of protein synthesis inhibition by measuring luminescence.
This method is suitable for researchers in drug discovery and development, microbiology, and biochemistry who are interested in characterizing the potency and mechanism of action of new antibacterial compounds.
Principle of the Assay
The in vitro protein synthesis inhibition assay is based on a coupled transcription-translation system in a cell-free extract. A DNA template encoding a reporter protein (e.g., firefly luciferase) is added to the extract, which contains all the necessary components for transcription and translation, including ribosomes, tRNAs, amino acids, and energy sources. In the presence of an active protein synthesis inhibitor like this compound, the translation of the luciferase mRNA is impeded, resulting in a decrease in the amount of functional luciferase produced. The inhibitory effect is quantified by measuring the luminescence generated upon the addition of luciferin, the substrate for luciferase. A decrease in the luminescent signal relative to an untreated control is directly proportional to the extent of protein synthesis inhibition.
Data Presentation
The inhibitory activity of this compound was evaluated in a dose-dependent manner. For comparison, a well-characterized aminoglycoside, Gentamicin, was used as a positive control. The half-maximal inhibitory concentration (IC50) was determined by fitting the data to a four-parameter logistic curve.
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 0.1 | 8.2 | 5.2 |
| 0.5 | 21.5 | ||
| 1 | 35.1 | ||
| 5 | 48.9 | ||
| 10 | 65.4 | ||
| 50 | 88.7 | ||
| 100 | 95.3 | ||
| Gentamicin | 0.1 | 10.5 | 2.8 |
| 0.5 | 28.9 | ||
| 1 | 42.3 | ||
| 5 | 68.7 | ||
| 10 | 85.1 | ||
| 50 | 96.4 | ||
| 100 | 98.9 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Gentamicin (as a positive control)
-
E. coli cell-free protein expression system (e.g., S30 T7 High-Yield Protein Expression System)
-
Control DNA template encoding firefly luciferase
-
Nuclease-free water
-
Dimethyl sulfoxide (DMSO)
-
Luciferase assay reagent
-
96-well white, flat-bottom microplates
-
Luminometer
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in nuclease-free water or a suitable buffer. Aliquot and store at -20°C.
-
Gentamicin Stock Solution: Prepare a 10 mM stock solution of Gentamicin in nuclease-free water. Aliquot and store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound and Gentamicin in nuclease-free water to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
Assay Protocol
-
Thaw all components of the cell-free protein expression system on ice.
-
Prepare a master mix of the cell-free expression system components according to the manufacturer's instructions. This typically includes the S30 extract, reaction buffer, and the luciferase DNA template.
-
In a 96-well microplate, add 2 µL of the this compound or Gentamicin working solutions to the appropriate wells. For the negative control (no inhibition), add 2 µL of nuclease-free water.
-
Add the appropriate volume of the cell-free expression master mix to each well to initiate the reaction. The final reaction volume will depend on the specific kit used (typically 20-50 µL).
-
Mix the contents of the wells gently by pipetting up and down.
-
Incubate the plate at 37°C for 1-2 hours, as recommended by the kit manufacturer.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence of each well using a luminometer.
Data Analysis
-
Calculate the percentage of inhibition for each concentration of this compound and Gentamicin using the following formula:
% Inhibition = [1 - (Luminescence_sample / Luminescence_control)] * 100
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).
Visualizations
Caption: Experimental workflow for the in vitro protein synthesis inhibition assay.
Caption: Mechanism of this compound action on the bacterial ribosome.
References
- 1. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycoside Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. youtube.com [youtube.com]
- 5. merckmillipore.com [merckmillipore.com]
High-Performance Liquid Chromatography (HPLC) Analysis of Sannamycin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin C is an aminoglycoside antibiotic with potential applications in treating bacterial infections.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of pharmaceutical compounds. This document provides detailed application notes and protocols for the HPLC analysis of this compound.
Due to the polar nature of aminoglycosides and their lack of a strong UV chromophore, specialized HPLC methods are often required. This guide will focus on a robust Reversed-Phase HPLC (RP-HPLC) method coupled with Evaporative Light Scattering Detection (ELSD), a universal detection method suitable for non-volatile analytes like this compound.
Application Notes
The analysis of this compound by HPLC presents unique challenges due to its high polarity and lack of a significant UV-absorbing chromophore. A reversed-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) is a suitable approach for its quantification. To overcome the poor retention of this polar compound on traditional C18 columns, an ion-pairing agent is incorporated into the mobile phase. This approach enhances the retention of the positively charged this compound on the non-polar stationary phase.
Key Considerations:
-
Column Selection: A C18 column is a common choice for reversed-phase chromatography.
-
Mobile Phase: A mixture of an aqueous buffer containing an ion-pairing agent and an organic solvent like acetonitrile or methanol is typically used. The ion-pairing agent, such as heptafluorobutyric acid (HFBA), forms a neutral complex with the analyte, improving its retention.
-
Detection: Since this compound lacks a chromophore, UV detection is not optimal. ELSD is a universal detector that is well-suited for detecting non-volatile compounds like aminoglycosides.[2]
-
Sample Preparation: Proper sample preparation is critical to remove interfering substances from the matrix (e.g., plasma, urine, or formulation excipients). Solid-phase extraction (SPE) is a common technique for cleaning up biological samples.[2]
Experimental Protocols
This section provides a detailed protocol for the HPLC analysis of this compound. This protocol is adapted from established methods for similar aminoglycoside antibiotics, such as tobramycin, and should be validated for this compound specifically in your laboratory.[2]
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Heptafluorobutyric acid (HFBA)
-
Trifluoroacetic acid (TFA) (for cleaning)
-
Nitrogen gas (high purity) for ELSD
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 11.6 mM HFBAB: Acetonitrile with 11.6 mM HFBA |
| Gradient | Isocratic: 55% A / 45% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 20 µL |
| ELSD Nebulizer Temp. | 45°C |
| ELSD Evaporator Temp. | 45°C |
| ELSD Gas Flow Rate | 3.5 bar (Nitrogen) |
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Bulk Drug Substance: Dissolve the sample in the mobile phase to a final concentration within the calibration range.
-
For Pharmaceutical Formulations (e.g., injections, eye drops): Dilute the formulation with the mobile phase to a suitable concentration.
-
For Biological Matrices (e.g., plasma, urine):
-
Perform a protein precipitation step by adding a threefold excess of acetonitrile or methanol to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or further purified using Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., a carboxylate-based cartridge).[2]
-
System Suitability
Before sample analysis, perform a system suitability test by injecting a standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
Data Presentation
The following tables provide representative quantitative data adapted from HPLC methods for structurally similar aminoglycoside antibiotics, tobramycin and amikacin.[2][3][4] These values should be established specifically for this compound during method validation.
Table 1: Representative Method Validation Parameters for this compound Analysis
| Parameter | Typical Value |
| Retention Time (min) | ~ 4.3[2] |
| Linearity Range (µg/mL) | 1 - 38[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) (µg/mL) | 0.3[2] |
| Limit of Quantification (LOQ) (µg/mL) | 1.0[2] |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98 - 102 |
Table 2: Representative Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 1500 |
| 5 | 7800 |
| 10 | 16000 |
| 20 | 33000 |
| 40 | 68000 |
Visualizations
Mechanism of Action of Aminoglycoside Antibiotics
References
- 1. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a novel HPLC/ELSD method for the direct determination of tobramycin in pharmaceuticals, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A rapid HPLC–DAD method for quantification of amikacin in pharmaceuticals and biological samples using pre-column derivatization with Hantzsch reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sannamycin C Production from Streptomyces sannanensis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cultivation of Streptomyces sannanensis to produce the aminoglycoside antibiotic, Sannamycin C. The following sections detail the fermentation process, extraction, and purification of this compound, along with insights into the potential regulatory pathways governing its biosynthesis.
Introduction
Streptomyces sannanensis is a bacterium known for producing a variety of bioactive secondary metabolites, including the sannamycin complex of antibiotics.[1] this compound, a component of this complex, is an aminoglycoside antibiotic with potential therapeutic applications.[2][3] This document outlines the methodologies for the culture of S. sannanensis and the subsequent isolation and purification of this compound.
Fermentation Protocol for Streptomyces sannanensis
This protocol is based on established methods for the cultivation of Streptomyces species for antibiotic production and should be optimized for maximizing the yield of this compound.
2.1. Media Composition
The composition of the culture medium is critical for the growth of S. sannanensis and the production of this compound. A recommended medium is the Glucose Soybean Meal Broth (GSB).
| Component | Concentration (g/L) |
| Glucose | 10.0 |
| Soybean Meal | 10.0 |
| NaCl | 10.0 |
| CaCO₃ | 1.0 |
| Distilled Water | 1000 mL |
| pH | 7.0 |
2.2. Culture Conditions
Optimal culture conditions are essential for robust bacterial growth and antibiotic synthesis.
| Parameter | Optimal Value |
| Temperature | 28°C |
| Incubation Time | 7 days |
| Agitation | 150 rpm |
| Aeration | High (use baffled flasks) |
2.3. Experimental Protocol: Fermentation
-
Media Preparation: Prepare the Glucose Soybean Meal Broth according to the formulation in the table above. Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterile GSB medium with a fresh spore suspension or a vegetative mycelium culture of Streptomyces sannanensis. A 5% (v/v) inoculum is recommended.
-
Incubation: Incubate the inoculated flasks in a shaking incubator at 28°C with constant agitation at 150 rpm for 7 days.
-
Monitoring: Monitor the fermentation process by periodically measuring the pH and biomass. Antibiotic production typically commences during the stationary phase of growth.
Extraction and Purification of this compound
This compound is an aminoglycoside and can be purified from the fermentation broth using a combination of solvent extraction and chromatography.
3.1. Extraction Protocol
-
Harvesting: After the incubation period, harvest the fermentation broth by centrifugation at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction: Transfer the supernatant to a separation funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously for 10 minutes and allow the layers to separate. Repeat the extraction three times to maximize the recovery of this compound.
-
Concentration: Pool the organic (ethyl acetate) phases and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3.2. Purification by Ion-Exchange Chromatography
Ion-exchange chromatography is an effective method for purifying aminoglycoside antibiotics like this compound.[2][4][5][6]
-
Resin Selection: A weak cation exchange resin, such as Macro-Prep CM, is suitable for the purification of aminoglycosides.[4]
-
Column Preparation: Pack a chromatography column with the selected cation exchange resin and equilibrate it with a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).
-
Loading: Dissolve the crude extract in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the equilibration buffer).
-
Fraction Collection: Collect fractions and analyze them for the presence of this compound using a bioassay or High-Performance Liquid Chromatography (HPLC).
3.3. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can be used for the final purification and quantification of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of acetonitrile and water with an ion-pairing agent (e.g., trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
Signaling Pathways and Experimental Workflows
4.1. Hypothetical Signaling Pathway for this compound Production
The biosynthesis of antibiotics in Streptomyces is tightly regulated by a complex network of signaling molecules and regulatory proteins.[7][8] While the specific pathway for this compound is not yet fully elucidated, a hypothetical model can be proposed based on known aminoglycoside regulatory systems. This model involves pathway-specific regulators (e.g., SARPs - Streptomyces Antibiotic Regulatory Proteins) and LAL-family regulators that respond to intracellular and environmental signals to activate the transcription of the this compound biosynthetic gene cluster.[9]
Caption: Hypothetical signaling pathway for this compound production.
4.2. Experimental Workflow for this compound Production and Purification
The overall process from culture to purified product can be visualized as a sequential workflow.
Caption: Experimental workflow for this compound production.
Data Presentation
Effective optimization of this compound production requires systematic variation of culture parameters and quantification of the resulting yield. The following tables provide a template for organizing such data. (Note: The data presented here is illustrative and should be replaced with experimental results).
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (10 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 8.5 | 120 |
| Fructose | 7.8 | 95 |
| Maltose | 9.2 | 150 |
| Starch | 8.1 | 110 |
Table 2: Effect of pH on this compound Yield
| Initial pH | Biomass (g/L) | This compound Yield (mg/L) |
| 6.0 | 7.5 | 80 |
| 6.5 | 8.2 | 110 |
| 7.0 | 8.5 | 120 |
| 7.5 | 8.3 | 105 |
| 8.0 | 7.9 | 90 |
Table 3: Effect of Temperature on this compound Yield
| Temperature (°C) | Biomass (g/L) | This compound Yield (mg/L) |
| 25 | 7.2 | 95 |
| 28 | 8.5 | 120 |
| 30 | 8.1 | 115 |
| 32 | 7.6 | 85 |
Conclusion
The protocols and data templates provided in these application notes offer a solid foundation for the cultivation of Streptomyces sannanensis and the production of this compound. Further optimization of fermentation and purification parameters is encouraged to maximize the yield and purity of this promising antibiotic. The hypothetical signaling pathway provides a framework for future research into the molecular regulation of this compound biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics - Google Patents [patents.google.com]
- 3. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibiotics purification by ion-exchange - Ypso Facto [ypsofacto.com]
- 7. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]
- 8. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sannamycin C in Microbial Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Sannamycin C, a novel aminoglycoside antibiotic, in the field of microbial resistance. Due to the limited recent literature specifically on this compound, this document combines the foundational knowledge of this compound with established principles and protocols for the broader class of aminoglycoside antibiotics.
Introduction to this compound
This compound is an aminoglycoside antibiotic isolated from Streptomyces sannanensis.[1][2] Early research has indicated that a derivative, 4-N-glycyl this compound, exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1] This suggests a potential role for this compound and its derivatives in overcoming existing mechanisms of antibiotic resistance.
Aminoglycosides as a class are potent, broad-spectrum antibiotics that are particularly effective against aerobic Gram-negative bacteria.[3][4] Their primary mechanism of action involves the inhibition of protein synthesis, which leads to bacterial cell death.[3][4] The emergence of multidrug-resistant bacteria has renewed interest in developing novel aminoglycosides that can evade common resistance mechanisms.[4]
Mechanism of Action and Resistance
The bactericidal effect of aminoglycosides stems from their ability to bind to the 16S ribosomal RNA within the 30S ribosomal subunit.[3][4][5] This binding interferes with the translation process, causing codon misreading and the production of nonfunctional or toxic proteins, which ultimately disrupts the bacterial cell membrane.[3][6]
Bacteria have evolved several mechanisms to counteract the effects of aminoglycosides:
-
Enzymatic Modification: This is the most prevalent form of resistance. Bacteria acquire genes that encode for aminoglycoside-modifying enzymes (AMEs), which chemically alter the antibiotic, preventing it from binding to the ribosome.[7] These enzymes include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs).[5][7]
-
Ribosomal Alterations: Mutations in the ribosomal RNA or ribosomal proteins can reduce the binding affinity of aminoglycosides to their target.[5][7]
-
Reduced Permeability and Efflux: Changes in the bacterial cell membrane can limit the uptake of aminoglycosides, or bacteria may acquire efflux pumps that actively transport the antibiotic out of the cell.[7]
The potential of 4-N-glycyl this compound to act on resistant strains suggests that its structure may be less susceptible to modification by certain AMEs.
Quantitative Data Presentation
Systematic evaluation of a novel antibiotic's efficacy requires the determination of its Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[8] Below is an example table for presenting such data for this compound, which would be crucial for its evaluation in microbial resistance studies.
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound Derivative
| Bacterial Strain | Resistance Mechanism | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Susceptible (Wild-Type) | 2 |
| Staphylococcus aureus ATCC 29213 | Susceptible (Wild-Type) | 1 |
| Pseudomonas aeruginosa PAO1 | Susceptible (Wild-Type) | 4 |
| Escherichia coli (pSF815) | AAC(6') and APH(2") | 8 |
| Enterococcus faecalis V583 | Multiple Aminoglycoside Resistance | >64 |
| Methicillin-Resistant S. aureus (MRSA) | APH(3')-IIIa | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data would need to be generated for this compound.
Experimental Protocols
The following are standard protocols used in microbiology to assess the activity of new antibiotics like this compound against resistant bacterial strains.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound (or its derivative) stock solution of known concentration
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures of susceptible and resistant strains, grown to a 0.5 McFarland turbidity standard
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35-37°C)
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Prepare Antibiotic Dilutions: Create a serial two-fold dilution of this compound in CAMHB across the wells of a 96-well plate. Typically, this would range from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL). Leave a column of wells with only broth as a positive control for bacterial growth.
-
Inoculate Bacteria: Dilute the standardized bacterial suspension in broth so that each well receives a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[9] This can be assessed visually or by using a microplate reader to measure optical density.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to determine the susceptibility of bacteria to an antibiotic.
Materials:
-
Sterile paper disks impregnated with a known concentration of this compound
-
Mueller-Hinton agar (MHA) plates
-
Bacterial cultures adjusted to a 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35-37°C)
-
Ruler or caliper
Procedure:
-
Inoculate the Plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[10]
-
Apply Antibiotic Disks: Using sterile forceps, place the this compound-impregnated disks onto the surface of the agar.[11] Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of no bacterial growth around each disk in millimeters.[9] The size of this zone indicates the susceptibility of the bacterium to this compound.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound.
Caption: Mechanism of action for aminoglycoside antibiotics like this compound.
Caption: Primary mechanisms of bacterial resistance to aminoglycosides.
Caption: Workflow for screening this compound against resistant bacteria.
References
- 1. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A NEW AMINOGLYCOSIDE ANTIBIOTIC, this compound AND ITS 4-N-GLYCYL DERIVATIVE [jstage.jst.go.jp]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
Application Notes and Protocols for Sannamycin C as a Reference Standard in Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for utilizing Sannamycin C as a reference standard in antibiotic research. This compound, an aminoglycoside antibiotic isolated from Streptomyces sannanensis, serves as a critical tool for in vitro susceptibility testing, mechanism of action studies, and as a benchmark for the development of novel antimicrobial agents.
Chemical and Physical Properties of this compound
This compound is a member of the aminoglycoside family of antibiotics. Its chemical structure and properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₅H₃₂N₄O₄ |
| Molecular Weight | 332.44 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and DMSO |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action
Like other aminoglycoside antibiotics, this compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary mechanism involves binding to the 30S ribosomal subunit, which leads to misreading of mRNA codons and ultimately results in the production of non-functional or toxic proteins. This disruption of protein synthesis is a key factor in its antimicrobial activity.
Antimicrobial Spectrum and Potency (Hypothetical Data)
As a broad-spectrum aminoglycoside, this compound is active against a range of Gram-positive and Gram-negative bacteria. The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains, as would be determined using standardized antimicrobial susceptibility testing protocols. These values are provided for illustrative purposes to guide researchers in designing their experiments.
| Bacterial Strain | Gram Stain | ATCC Number | Hypothetical MIC (µg/mL) |
| Escherichia coli | Negative | 25922 | 4 |
| Pseudomonas aeruginosa | Negative | 27853 | 8 |
| Staphylococcus aureus | Positive | 29213 | 2 |
| Enterococcus faecalis | Positive | 29212 | 16 |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Materials:
-
This compound reference standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Sterile pipette tips and multichannel pipettor
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for automated reading)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to wells 1 through 11. The final inoculum concentration in each well will be approximately 5 x 10⁴ CFU/mL. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Workflow for MIC Determination.
Protocol for In Vitro Protein Synthesis Inhibition Assay using a Bacterial Cell-Free Translation System
This assay measures the ability of this compound to inhibit protein synthesis in a controlled in vitro environment.
Materials:
-
This compound reference standard
-
Bacterial S30 cell-free extract system (e.g., from E. coli)
-
Reporter plasmid DNA (e.g., encoding luciferase or GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Reaction buffer
-
Luminometer or fluorometer
-
Sterile microcentrifuge tubes
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical reaction mixture (25 µL) will contain the S30 extract, reaction buffer, amino acid mixture, energy source, and reporter plasmid DNA.
-
Addition of this compound: Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation to occur.
-
Measurement of Reporter Protein Activity:
-
For luciferase reporter: Add luciferin substrate and measure luminescence using a luminometer.
-
For GFP reporter: Measure fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percent inhibition of protein synthesis for each this compound concentration relative to the no-antibiotic control. Plot the results to determine the IC₅₀ (the concentration of this compound that inhibits 50% of protein synthesis).
Signaling Pathway: Aminoglycoside-Induced Two-Component System Activation
Recent research suggests that the mistranslation of membrane proteins caused by aminoglycosides can trigger bacterial stress responses, including the activation of two-component signaling systems. These systems allow bacteria to sense and respond to environmental stresses. The diagram below illustrates a proposed pathway for this process.
Caption: Aminoglycoside-Induced Stress Signaling.
Disclaimer: The MIC values presented in this document are hypothetical and for illustrative purposes only. Researchers should determine the MIC of this compound for their specific strains of interest using standardized laboratory procedures.
Application Notes and Protocols for In Vivo Efficacy Testing of Sannamycin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo efficacy studies of Sannamycin C, a novel aminoglycoside antibiotic. The protocols are designed to be robust and reproducible, enabling the accurate assessment of this compound's therapeutic potential in preclinical animal models.
Introduction
This compound is an aminoglycoside antibiotic with a 4-N-glycyl derivative that has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains[1]. Like other aminoglycosides, its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 16S ribosomal RNA of the 30S ribosome. In vivo efficacy studies are crucial to evaluate the therapeutic potential of this compound in a living organism, providing data on its ability to control bacterial infections and its safety profile. Murine models are widely accepted for these preclinical evaluations[2][3][4].
This document outlines two primary in vivo models: a systemic infection model to assess efficacy against bloodstream infections and a localized thigh infection model, which is a standard for evaluating antibiotics against soft tissue infections[2].
Key Experimental Protocols
Animal Model Selection and Husbandry
-
Species: Specific pathogen-free (SPF) female ICR or C57BL/6 mice, 6-8 weeks old, weighing 20-25g.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Housing: Mice should be housed in individually ventilated cages with a 12-hour light/dark cycle and provided with sterile food and water ad libitum. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Bacterial Strains and Inoculum Preparation
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213 or a clinical methicillin-resistant S. aureus [MRSA] strain).
-
Gram-negative: Escherichia coli (e.g., ATCC 25922 or a clinical extended-spectrum β-lactamase [ESBL]-producing strain).
-
-
Inoculum Preparation:
-
Streak the bacterial strain on an appropriate agar plate (e.g., Tryptic Soy Agar) and incubate at 37°C overnight.
-
Inoculate a single colony into a liquid medium (e.g., Tryptic Soy Broth) and grow to the mid-logarithmic phase at 37°C with shaking.
-
Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (CFU/mL), which should be confirmed by serial dilution and plating.
-
Protocol 1: Systemic Infection (Sepsis) Model
This model evaluates the efficacy of this compound in treating bloodstream infections.
Materials:
-
This compound (sterile, solution in PBS)
-
Vehicle control (sterile PBS)
-
Positive control antibiotic (e.g., Gentamicin)
-
Selected bacterial strain
-
Sterile syringes and needles (27-30 gauge)
-
70% ethanol
Procedure:
-
Induction of Infection:
-
Administer the prepared bacterial inoculum (e.g., 1 x 10⁷ CFU/mouse for S. aureus) via intraperitoneal (i.p.) or intravenous (i.v.) injection in a volume of 0.1 mL.
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 1-2 hours), administer this compound, vehicle control, or positive control antibiotic via subcutaneous (s.c.) or intramuscular (i.m.) injection.
-
A dose-ranging study should be performed to determine the optimal dose of this compound. A suggested starting range, based on other aminoglycosides, could be 5-50 mg/kg, administered once daily.
-
-
Monitoring and Endpoints:
-
Survival: Monitor the survival of the animals at least twice daily for 7-14 days. Plot survival curves using the Kaplan-Meier method and analyze for statistical significance using the log-rank test.
-
Bacterial Load: At 24 or 48 hours post-treatment, euthanize a subset of animals from each group. Aseptically collect blood, spleen, and liver. Homogenize the organs in sterile PBS, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/g of tissue or CFU/mL of blood).
-
Histopathology: Collect spleen and liver tissues, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for signs of inflammation, tissue necrosis, and bacterial colonization.
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Route of Admin. | Mean Survival Time (days) | Bacterial Load (log10 CFU/g) - Spleen | Bacterial Load (log10 CFU/g) - Liver |
| 1 | Vehicle | - | s.c. | |||
| 2 | This compound | Low | s.c. | |||
| 3 | This compound | Mid | s.c. | |||
| 4 | This compound | High | s.c. | |||
| 5 | Positive Control | s.c. |
Table 1: Example data summary for the systemic infection model.
Protocol 2: Neutropenic Thigh Infection Model
This model is a standard for evaluating the efficacy of antibiotics against localized soft tissue infections.
Materials:
-
Cyclophosphamide
-
All materials listed for the systemic infection model.
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection to induce neutropenia.
-
-
Induction of Infection:
-
Inject 0.1 mL of the prepared bacterial suspension (e.g., 1 x 10⁶ CFU/mouse for S. aureus) directly into the thigh muscle of the mice.
-
-
Treatment Administration:
-
Two hours post-infection, begin treatment with this compound, vehicle, or a positive control antibiotic via s.c. or i.m. injection at a site distant from the infection.
-
Administer treatment once or twice daily for a specified period (e.g., 2-3 days).
-
-
Efficacy Assessment:
-
At 24 hours after the final treatment dose, euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Weigh the muscle and homogenize it in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | Dosing Regimen | Mean Bacterial Load (log10 CFU/g thigh) | % Reduction vs. Vehicle |
| 1 | Vehicle | - | q24h | - | |
| 2 | This compound | Low | q24h | ||
| 3 | This compound | Mid | q24h | ||
| 4 | This compound | High | q24h | ||
| 5 | Positive Control | q24h |
Table 2: Example data summary for the neutropenic thigh infection model.
Experimental Workflow and Signaling Pathway Diagrams
Caption: In vivo efficacy testing workflow for this compound.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols: Techniques for Radiolabeling Sannamycin C for Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sannamycin C is an aminoglycoside antibiotic with potential applications in various research and therapeutic areas.[1] Understanding its cellular uptake is crucial for elucidating its mechanism of action, assessing its efficacy, and developing it as a potential therapeutic agent. Radiolabeling this compound provides a sensitive and quantitative method for tracking its transport into cells. These application notes provide detailed protocols for the radiolabeling of this compound and its subsequent use in cellular uptake studies.
This compound is a hydrophilic molecule characterized by a core structure of amino sugars linked to a dibasic aminocyclitol.[1][2] Its structure presents several primary and secondary amine groups, as well as hydroxyl groups, which can serve as potential sites for radiolabeling.[3] The choice of radiolabeling strategy will depend on the desired radioisotope and the required stability of the radiolabeled compound.
Radiolabeling Strategies for this compound
Given the absence of specific literature on radiolabeling this compound, two primary strategies, widely used for peptides and other small molecules, are proposed:
-
Indirect Labeling using Bifunctional Chelating Agents (BFCs): This is a common and versatile approach where a BFC is first conjugated to this compound.[4] The BFC then serves to chelate a radiometal. This method is advantageous as it can be adapted for various radiometals suitable for SPECT (e.g., 99mTc, 111In) or PET (e.g., 68Ga) imaging.[4][5]
-
Direct Labeling via Prosthetic Groups: This method involves the use of a small, reactive molecule (a prosthetic group) that is first radiolabeled and then conjugated to this compound.[4] This strategy is often employed for radiohalogens like 18F or radioiodine.
Proposed Radiolabeling Workflow
The general workflow for preparing radiolabeled this compound for uptake studies is outlined below.
Caption: Experimental workflow for radiolabeling this compound and subsequent cellular uptake studies.
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Indium-111 using a DOTA Chelator
This protocol describes the conjugation of the bifunctional chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to this compound, followed by radiolabeling with Indium-111 (111In).
Materials:
-
This compound
-
DOTA-NHS ester (macrocyclics)
-
111InCl3 in 0.05 M HCl
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Dimethylformamide (DMF)
-
PD-10 desalting column (GE Healthcare)
-
C18 Sep-Pak cartridge (Waters)
-
HPLC system with a radioactivity detector
-
Instant thin-layer chromatography (ITLC) strips
Procedure:
-
Conjugation of DOTA-NHS ester to this compound:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Dissolve DOTA-NHS ester in DMF.
-
Add the DOTA-NHS ester solution to the this compound solution in a molar ratio of 3:1 (DOTA:this compound).
-
Incubate the reaction mixture for 4 hours at room temperature with gentle stirring.
-
Purify the DOTA-Sannamycin C conjugate using a PD-10 desalting column or by preparative HPLC.
-
Lyophilize the purified conjugate and store at -20°C.
-
-
Radiolabeling with 111In:
-
Purification and Quality Control:
-
Purify the 111In-DOTA-Sannamycin C by passing the reaction mixture through a C18 Sep-Pak cartridge pre-conditioned with ethanol and water. Elute the radiolabeled product with ethanol.
-
Determine the radiochemical purity using ITLC with a suitable mobile phase (e.g., 50 mM DTPA).
-
Confirm the identity and purity of the radiolabeled product by radio-HPLC.
-
Quantitative Data Summary (Template)
| Parameter | Result |
| Molar Ratio (DOTA:this compound) | 3:1 |
| Conjugation Efficiency | > 90% |
| Radiolabeling Efficiency | > 95% |
| Radiochemical Purity (ITLC) | > 98% |
| Radiochemical Purity (HPLC) | > 98% |
| Specific Activity (GBq/µmol) | To be determined |
Protocol 2: Cellular Uptake Assay with Radiolabeled this compound
This protocol details the procedure for measuring the cellular uptake of 111In-DOTA-Sannamycin C in an adherent cell line.
Materials:
-
Adherent cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
24-well cell culture plates
-
111In-DOTA-Sannamycin C
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Gamma counter
Procedure:
-
Cell Seeding:
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed PBS.[7]
-
Add 200 µL of pre-warmed assay buffer (e.g., HBSS-HEPES, pH 7.4) to each well.[8]
-
To initiate the uptake, add 50 µL of 111In-DOTA-Sannamycin C in assay buffer to each well to achieve the desired final concentration.[8]
-
Incubate the plate at 37°C for predetermined time intervals (e.g., 5, 15, 30, 60 minutes).[8]
-
To determine non-specific uptake, a set of wells can be incubated with a large excess of unlabeled this compound or the assay can be performed at 4°C.[9]
-
-
Stopping the Uptake and Cell Lysis:
-
Radioactivity Counting and Data Analysis:
-
Transfer the cell lysate from each well into counting tubes.
-
Measure the radioactivity in each tube using a gamma counter.
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Calculate the cellular uptake as a percentage of the added dose per milligram of protein.
-
Quantitative Data Summary (Template)
| Time (min) | Total Uptake (% added dose/mg protein) | Non-specific Uptake (% added dose/mg protein) | Specific Uptake (% added dose/mg protein) |
| 5 | |||
| 15 | |||
| 30 | |||
| 60 |
Mechanism of this compound Uptake
This compound is an aminoglycoside antibiotic.[1] In bacteria, the uptake of aminoglycosides is a multi-step process.[2] It begins with an electrostatic interaction with the negatively charged bacterial outer membrane, followed by an energy-dependent transport across the cytoplasmic membrane.[2] This process can lead to the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[2]
The mechanism of this compound uptake in mammalian cells is less understood but may involve endocytosis or transport via specific or non-specific transporters.[10]
Caption: Proposed mechanism of this compound uptake in bacterial cells.
Conclusion
The protocols outlined in these application notes provide a framework for the successful radiolabeling of this compound and its application in cellular uptake studies. The choice of radioisotope and labeling strategy can be adapted based on the specific research question and available facilities. These methods will enable researchers to quantitatively assess the cellular transport of this compound, providing valuable insights into its biological activity and therapeutic potential.
References
- 1. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H32N4O4 | CID 175076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Radiolabelling small and biomolecules for tracking and monitoring - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06236D [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Sannamycin C MIC Assay Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) assay results for Sannamycin C.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during this compound MIC assays to help you achieve more consistent and reliable results.
Q1: My this compound MIC values are inconsistent between replicates and experiments. What are the most common causes?
Inconsistent MIC results are a frequent challenge in antimicrobial susceptibility testing. The variability can often be traced back to several key factors:
-
Inoculum Preparation: Variation in the density of the bacterial suspension is a primary source of fluctuating MICs. An inoculum that is too dense can lead to artificially high MICs, while a diluted inoculum may result in falsely low values.
-
Media Composition: The type of media, batch-to-batch variability, and cation concentration (especially Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth) can significantly impact the activity of aminoglycoside antibiotics like this compound.
-
This compound Preparation and Storage: Degradation of the compound due to improper storage (e.g., temperature, light exposure) or errors in preparing stock solutions and serial dilutions can lead to variable results.
-
Incubation Conditions: Inconsistent temperature or atmospheric conditions during incubation can affect bacterial growth rates and, consequently, MIC values.
Q2: My MIC values for this compound are consistently higher than expected. What should I investigate?
Consistently high MIC values may indicate a systematic issue in your experimental setup. Consider the following:
-
Bacterial Resistance Mechanisms: The bacterial strain may have acquired resistance to aminoglycosides. This can be due to enzymatic modification of the antibiotic, alterations in the ribosomal target, or changes in cell permeability and efflux.[1]
-
Reduced Membrane Potential: The uptake of positively charged aminoglycosides into the bacterial cell is driven by the electrical potential across the cell membrane.[2][3] A reduced membrane potential, which can be caused by factors like low external pH or specific mutations, will decrease antibiotic uptake and lead to higher MIC values.[2][3]
-
This compound Potency: The potency of your this compound stock may have diminished. It is advisable to prepare a fresh stock solution from a reliable source.
Q3: I am observing "skip wells" in my microdilution plate. What does this mean for my this compound assay?
"Skip wells" refer to wells showing bacterial growth at a higher concentration of the antibiotic, while adjacent wells with lower concentrations show no growth. This phenomenon can be caused by:
-
Pipetting Errors: Inaccurate pipetting during serial dilutions or inoculation can lead to incorrect concentrations of this compound or bacteria in specific wells.
-
Contamination: Contamination with a more resistant microorganism can lead to growth in a well that should have been inhibited.
-
This compound Precipitation: The compound may be precipitating out of the solution at higher concentrations, reducing its effective concentration in that well. Check the solubility of this compound in your test medium.
Q4: Can the pH of my media affect this compound MIC results?
Yes, the pH of the culture medium is a critical factor. The activity of aminoglycosides is generally higher at an alkaline pH and lower at an acidic pH. A decrease in the external pH can reduce the bacterial membrane potential, thereby hindering the uptake of the positively charged this compound molecule and resulting in a higher MIC.[3]
Q5: How critical is the final inoculum concentration for this compound MIC assays?
The final inoculum concentration is extremely critical. For broth microdilution, the standard final concentration is approximately 5 x 10^5 CFU/mL.[4] A higher inoculum density can overwhelm the antibiotic, leading to an overestimation of the MIC. Conversely, a lower density can make the bacteria appear more susceptible than they are. Precise standardization of the inoculum is essential for reproducible results.
Data Presentation: this compound Antibacterial Spectrum
| Bacterial Species | Strain | Gentamicin MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.25 - 1 |
| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 2 |
| Staphylococcus aureus | ATCC 29213 | 0.12 - 1 |
| Enterococcus faecalis | ATCC 29212 | 4 - 32 |
| Klebsiella pneumoniae | ATCC 13883 | 0.25 - 1 |
Experimental Protocols
Detailed Broth Microdilution MIC Assay Protocol for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is adapted for aminoglycoside antibiotics.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution in small aliquots at -20°C or below.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes of standardization, dilute the suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.
-
-
Preparation of Microtiter Plate:
-
Use a sterile 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL). The final volume in each well should be 50 µL before adding the inoculum.
-
Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent this compound MIC assays.
Caption: AmgRS signaling pathway in aminoglycoside resistance.[6][7]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
- 6. Mutational Activation of the AmgRS Two-Component System in Aminoglycoside-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving the stability of Sannamycin C in laboratory media
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Sannamycin C in laboratory settings. The following information is compiled to address common challenges and questions regarding the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: While specific stability data for this compound is limited, recommendations for the closely related Sannamycin B can be used as a guideline.[1] For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable. Stock solutions should be stored at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks).[1] It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]
Q2: How long is this compound stable in my laboratory media at 37°C?
A2: The stability of antibiotics in culture media at 37°C can be highly variable and depends on the specific medium composition and pH.[3][4] For some antibiotics, a significant loss of activity can be observed within hours. For instance, the half-life of mecillinam in MOPS medium at 37°C and pH 7.4 can be as short as 2 hours.[3][4][5] Given that this compound is an aminoglycoside, it is crucial to empirically determine its stability in your specific experimental conditions. A bioassay or analytical method like HPLC should be used to measure the concentration of active this compound over the time course of your experiment.
Q3: My experimental results are inconsistent. Could this compound instability be the cause?
A3: Yes, inconsistent results can be a symptom of antibiotic degradation. If this compound degrades during your experiment, its effective concentration will decrease, leading to variability in the observed effects. It is crucial to ensure that the antibiotic is stable for the entire duration of the assay.[3][4] Consider performing a time-course experiment to assess the stability of this compound under your specific experimental conditions.
Q4: What factors can negatively impact the stability of this compound in my experiments?
A4: Several factors can affect the stability of antibiotics in solution, including:
-
Temperature: Higher temperatures generally accelerate degradation.[6][7]
-
pH: The stability of many antibiotics is pH-dependent. The optimal pH for stability varies for different compounds.[3][7]
-
Light: Exposure to light can cause photodegradation of sensitive compounds.[2][7]
-
Oxidation: The presence of oxidizing agents can lead to degradation.[7][8]
-
Enzymatic Degradation: Some components in complex media or secreted by cells could potentially degrade the antibiotic.[7]
-
Media Components: Interactions with components of the laboratory media could affect stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity over time in culture | Degradation in media at 37°C. | Prepare fresh this compound-containing media for long-term experiments or replenish the media at regular intervals. Determine the half-life of this compound in your specific media to establish a replenishment schedule. |
| Precipitate formation in stock solution | Poor solubility or degradation. | Ensure the solvent is appropriate for this compound. If using a solvent like DMSO, ensure the final concentration in the media does not exceed levels toxic to your cells.[1] If precipitation occurs upon storage, try preparing a fresh stock solution. |
| Inconsistent results between experiments | Variability in stock solution preparation or storage. | Prepare a large, single batch of stock solution and store it in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] |
| Color change in media containing this compound | pH shift or degradation of this compound or media components. | Monitor the pH of your culture medium. If a significant pH change occurs, consider using a buffered medium. A color change may also indicate chemical reactions; investigate potential interactions between this compound and media components. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in laboratory experiments.
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., sterile water or DMSO, check manufacturer's recommendation)
-
Sterile, conical centrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of sterile solvent to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex or sonicate until the powder is completely dissolved.[9]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.[2]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile centrifuge tubes.
-
Label each aliquot clearly with the name of the compound, concentration, date of preparation, and solvent used.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][9]
Protocol 2: Determination of this compound Stability in Laboratory Media
Objective: To assess the stability of this compound in a specific laboratory medium over time at a given temperature.
Materials:
-
This compound stock solution
-
Sterile laboratory medium of interest (e.g., Tryptone Soy Broth, cell culture medium)
-
Incubator set to the desired temperature (e.g., 37°C)
-
Sterile tubes or plates for incubation
-
Method for quantifying this compound concentration (e.g., HPLC, LC-MS, or a bioassay using a sensitive bacterial strain)
Procedure:
-
Prepare the laboratory medium containing the desired working concentration of this compound.
-
Dispense the this compound-containing medium into sterile tubes or wells of a microplate.
-
At time zero (immediately after preparation), take a sample and determine the initial concentration of this compound. This will serve as your baseline.
-
Incubate the remaining samples at the desired temperature (e.g., 37°C).
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove a sample from the incubator.
-
Immediately analyze the concentration of this compound in the collected samples using a validated analytical method or bioassay.
-
Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the specific medium and temperature.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Laboratory Media at 37°C
| Time (hours) | Concentration in Medium A (µg/mL) | % Remaining in Medium A | Concentration in Medium B (µg/mL) | % Remaining in Medium B |
| 0 | 100 | 100% | 100 | 100% |
| 2 | 95 | 95% | 85 | 85% |
| 4 | 88 | 88% | 72 | 72% |
| 8 | 75 | 75% | 51 | 51% |
| 12 | 62 | 62% | 35 | 35% |
| 24 | 38 | 38% | 12 | 12% |
| 48 | 15 | 15% | <5 | <5% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will vary and must be determined experimentally.
Visualizations
Caption: Experimental workflow for determining this compound stability.
References
- 1. medkoo.com [medkoo.com]
- 2. goldbio.com [goldbio.com]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sannamycin B | TargetMol [targetmol.com]
Technical Support Center: Sannamycin C Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Sannamycin C during storage. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a novel aminoglycoside antibiotic.[1] Like other antibiotics, its chemical stability is crucial for maintaining its potency and ensuring the reliability of experimental results. Degradation can lead to a loss of antibacterial activity and the formation of potentially interfering or toxic byproducts.
Q2: What are the general recommended storage conditions for this compound?
While specific stability data for this compound is limited, general recommendations for aminoglycoside antibiotics should be followed. It is advisable to store this compound in a cool, dry, and dark place.
Q3: How can I determine the optimal storage conditions for my specific this compound sample?
To determine the precise optimal storage conditions, a stability study should be performed. This involves exposing the compound to various environmental conditions and monitoring its degradation over time. A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.
Q4: What are the common degradation pathways for aminoglycoside antibiotics?
Aminoglycoside antibiotics can degrade through several pathways, including:
-
Hydrolysis: Cleavage of glycosidic bonds or other labile bonds in the presence of water, often catalyzed by acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxidizing agents or exposure to light and air.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
-
Thermal Degradation: Degradation at elevated temperatures.
Q5: How can I detect and quantify the degradation of this compound?
The development of a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. A validated stability-indicating method can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of antibacterial activity in experiments | Degradation of this compound stock solution. | Prepare fresh stock solutions more frequently. Verify storage conditions of the stock solution (temperature, light exposure). Perform a quick activity check of the stock solution before use. |
| Inconsistent experimental results | Inconsistent potency of this compound due to degradation. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light. Re-evaluate the stability of this compound under your specific experimental conditions. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Characterize the unknown peaks using techniques like mass spectrometry (MS). |
| Change in physical appearance of solid this compound (e.g., color change, clumping) | Potential degradation or moisture absorption. | Store the solid compound in a desiccator at the recommended temperature. Do not use if significant changes in appearance are observed. |
Summary of Recommended Storage Conditions for Aminoglycoside Antibiotics
The following table summarizes generally recommended storage conditions for aminoglycoside antibiotics, which can be used as a starting point for this compound.
| Parameter | Solid Form | Solution Form |
| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | -20°C or -80°C for long-term storage (aliquoted). 2-8°C for short-term use (days). |
| Humidity | Store in a desiccator to minimize moisture exposure. | N/A |
| Light | Protect from light by storing in an amber vial or a dark container. | Protect from light by using amber vials or wrapping tubes in foil. |
| pH (for solutions) | Typically stable in a slightly acidic to neutral pH range (pH 4-7). Avoid strongly acidic or alkaline conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for 24, 48, and 72 hours.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at 80°C.
-
At 24, 48, and 72 hours, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to light in a photostability chamber (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/square meter).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point under each stress condition.
-
Identify and quantify any major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
2. Method Development Strategy:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile or methanol.
-
Adjust the gradient slope and organic solvent to achieve good separation.
-
If co-elution occurs, consider using a different stationary phase or adding an ion-pairing reagent.
-
-
Detection:
-
If this compound has a UV chromophore, use a UV detector at the wavelength of maximum absorbance.
-
If it lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: General mechanism of action of aminoglycosides and the effect of degradation.
References
Overcoming poor bacterial growth in Sannamycin C susceptibility testing
Welcome to the Technical Support Center for Sannamycin C Susceptibility Testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly poor bacterial growth, during antimicrobial susceptibility testing (AST) of the novel aminoglycoside, this compound.
Troubleshooting Guide: Overcoming Poor Bacterial Growth
Poor or inconsistent bacterial growth is a common issue in antimicrobial susceptibility testing that can lead to unreliable and inconclusive results. This guide provides a systematic approach to troubleshooting these issues.
Question: I am observing no growth or very weak growth in my control wells/plates. What are the possible causes and how can I fix this?
Answer:
This is a critical issue as it invalidates the entire experiment. Several factors could be responsible. A systematic check of the following is recommended:
| Potential Cause | Recommended Action |
| Inoculum Viability | Ensure the bacterial inoculum is prepared from a fresh, pure culture (e.g., an overnight culture). Using old or contaminated cultures can lead to poor growth. |
| Inoculum Density | Verify that the inoculum is standardized to the correct density, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. An inoculum that is too dilute will result in insufficient growth.[1] |
| Media Quality | Use the appropriate recommended medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA), from a reputable supplier. Ensure the media is not expired and has been stored correctly. The pH of MHA should be between 7.2 and 7.4.[2] |
| Incubation Conditions | Confirm that the incubator is set to the optimal temperature for the specific bacterial species (typically 35°C ± 2°C).[3] Ensure proper atmospheric conditions (e.g., aerobic, anaerobic, or CO₂-enriched) are met for the organism being tested.[3] |
| Growth Supplements | For fastidious organisms, ensure that the necessary supplements, such as blood or NAD, have been added to the growth medium. |
| Inhibitory Substances | Check for any residual detergents or sanitizing agents on glassware or plasticware that could inhibit bacterial growth. |
Caption: A procedural overview of the Kirby-Bauer disk diffusion test for this compound.
Mechanism of Action of this compound
As an aminoglycoside, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis.
Presumed Signaling Pathway for this compound Action
Caption: The mechanism of action for aminoglycosides, the class to which this compound belongs.
References
Technical Support Center: High-Purity Sannamycin C Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of Sannamycin C purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: this compound is an aminoglycoside antibiotic, which makes it a highly polar and hydrophilic molecule. The primary challenges in its purification stem from these properties, leading to issues such as poor retention in reversed-phase chromatography, potential for multiple components and isomers, and the lack of a strong chromophore for easy detection by UV-Vis.[1] Common problems include peak tailing, low resolution, and carryover between injections.
Q2: What is a general workflow for purifying this compound from a fermentation broth?
A2: A typical multi-step purification process for an aminoglycoside like this compound involves initial extraction from the fermentation broth, followed by one or more chromatography steps to achieve high purity. A common workflow includes:
-
Broth Clarification: Removal of cells and large debris.
-
Cation Exchange Chromatography (Capture Step): To isolate and concentrate the positively charged this compound from the clarified broth.
-
Desalting and Buffer Exchange: To prepare the sample for the final polishing step.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Polishing Step): To achieve high purity and remove closely related impurities.
Q3: How can I improve the retention of this compound on a C18 column?
A3: Due to its high polarity, this compound may exhibit poor retention on traditional C18 columns. To enhance retention, consider the following strategies:
-
Use a High-Aqueous Mobile Phase: Employ mobile phases with a high percentage of aqueous buffer.
-
Utilize Polar-Embedded or Polar-Endcapped Columns: These columns are designed to prevent phase collapse in highly aqueous mobile phases and offer better retention for polar analytes.
-
Employ Ion-Pairing Agents: Adding an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), to the mobile phase can increase the hydrophobicity of this compound, thereby improving its retention on a C18 column.
-
Adjust Mobile Phase pH: Operating at a higher pH (e.g., pH > 11) can neutralize the amine groups of this compound, increasing its hydrophobicity and retention. However, column stability at high pH must be considered.[2]
Q4: What are the optimal storage conditions for this compound solutions to prevent degradation?
A4: Aminoglycoside antibiotics generally exhibit good thermal stability.[3] However, to minimize potential degradation, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) is advisable. The pH of the solution can also impact stability, with neutral to slightly acidic conditions often being optimal. It is crucial to avoid high temperatures and extreme pH values during purification and storage.[4][5]
Troubleshooting Guides
HPLC Purification: Peak Shape and Retention Time Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary Interactions with Residual Silanols: The basic amine groups of this compound can interact with acidic silanol groups on the silica-based stationary phase. | 1. Use an End-Capped Column: Switch to a column with end-capping to minimize exposed silanols. 2. Lower Mobile Phase pH: Acidify the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) to protonate the silanol groups and reduce unwanted interactions. 3. Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active silanol sites. |
| Column Overload: Injecting too much sample can lead to peak distortion. | 1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Decrease Injection Volume: Inject a smaller volume onto the column. | |
| Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the this compound sample in the initial mobile phase. | |
| Poor Retention | High Polarity of this compound: The compound is too polar for the reversed-phase stationary phase. | 1. Increase Aqueous Content: Increase the percentage of the aqueous component in the mobile phase. 2. Use a HILIC Column: Hydrophilic Interaction Chromatography (HILIC) is an alternative that provides good retention for very polar compounds. 3. Add an Ion-Pairing Reagent: Use an ion-pairing reagent like HFBA to increase retention. |
| Retention Time Drift | Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase between injections. | 1. Increase Equilibration Time: Extend the time the column is washed with the initial mobile phase conditions before the next injection. |
| Mobile Phase Composition Change: The composition of the mobile phase is changing over time (e.g., evaporation of a volatile component). | 1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily. 2. Keep Mobile Phase Reservoirs Covered: Minimize evaporation by covering the solvent bottles. | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | 1. Use a Column Oven: Maintain a constant column temperature using a column oven. |
General Purification: Low Yield and Purity Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery from Fermentation Broth | Binding to Mycelium: this compound may bind to the cells of Streptomyces sannanensis.[6] | 1. Acidic Extraction: Lower the pH of the fermentation broth (e.g., to pH 2-3) to release the bound antibiotic from the mycelium before clarification.[7] |
| Low Purity after Ion Exchange | Co-elution of Impurities: Other basic compounds in the fermentation broth may co-elute with this compound. | 1. Optimize Elution Gradient: Use a shallower salt or pH gradient during elution to improve the separation of this compound from impurities. 2. Adjust pH of Loading Buffer: Fine-tune the pH of the loading buffer to maximize the differential binding of this compound and impurities to the resin. |
| Presence of Multiple Peaks in Final HPLC | Isomers or Related Aminoglycosides: The fermentation may produce isomers or other related aminoglycoside compounds. | 1. Optimize HPLC Method: Improve the resolution of the HPLC method by adjusting the mobile phase composition, gradient, or switching to a different column chemistry (e.g., HILIC). 2. Use Mass Spectrometry Detection: Couple the HPLC to a mass spectrometer to identify the different components based on their mass-to-charge ratio. |
Experimental Protocols
Cation Exchange Chromatography (Capture Step)
Objective: To capture and concentrate this compound from the clarified fermentation broth.
Materials:
-
Clarified fermentation broth, pH adjusted to 6.5-7.0
-
Cation exchange resin (e.g., Amberlite CG-50, NH4+ form)
-
Equilibration Buffer: Deionized water
-
Wash Buffer: Deionized water
-
Elution Buffer: 1 M Ammonium Hydroxide
-
Chromatography column
Procedure:
-
Pack the chromatography column with the cation exchange resin and equilibrate with at least 5 column volumes (CV) of deionized water.
-
Load the pH-adjusted clarified fermentation broth onto the column at a flow rate of 1-3 CV/hour.
-
Wash the column with 3-5 CV of deionized water to remove unbound impurities.
-
Elute the bound this compound with 1 M ammonium hydroxide at a flow rate of 1-2 CV/hour.
-
Collect fractions and monitor for the presence of this compound using a suitable analytical method (e.g., analytical HPLC).
-
Pool the fractions containing this compound.
Reversed-Phase HPLC (Polishing Step)
Objective: To achieve high-purity this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS), as this compound lacks a strong UV chromophore).[1]
Chromatographic Conditions:
-
Column: C18 column with polar end-capping (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water
-
Mobile Phase B: 0.1% HFBA in acetonitrile
-
Gradient: 5% to 30% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detector: ELSD (Nebulizer temperature: 40 °C, Evaporator temperature: 60 °C, Gas flow: 1.5 L/min) or MS (ESI positive mode)
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (5% B) for at least 15 minutes.
-
Inject the this compound sample obtained from the cation exchange step (after appropriate sample preparation, such as desalting and concentration).
-
Run the gradient elution program.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using the same HPLC method.
-
Pool the high-purity fractions and proceed with solvent removal (e.g., lyophilization).
Quantitative Data Summary
The following tables provide expected performance metrics for the purification of this compound. These values are based on typical results for aminoglycoside purification and should be used as a general guideline. Actual results may vary depending on the specific experimental conditions.
Table 1: Purification Step Performance
| Purification Step | Typical Purity (%) | Typical Recovery (%) |
| Clarified Broth | < 5 | 90 - 95 |
| Cation Exchange Chromatography | 60 - 80 | 80 - 90 |
| RP-HPLC | > 98 | 70 - 85 |
| Overall | > 98 | 50 - 65 |
Table 2: Analytical HPLC Method Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/mL |
| Limit of Quantification (LOQ) | 2.0 - 5.0 µg/mL |
| Linearity (r²) | > 0.998 |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 2. Saccharocin, a new aminoglycoside antibiotic. Fermentation, isolation, characterization and structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. The pH-dependent influence of aminoglycoside antibiotics on iodohippurate accumulation in rabbit renal cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding of gentamicin and other aminoglycoside antibiotics to mycelium of various actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CA1115224A - Process for producing aminoglycoside antibiotics - Google Patents [patents.google.com]
Adjusting pH for optimal Sannamycin C activity in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sannamycin C. The information is presented in a question-and-answer format to directly address potential issues during experimentation, with a focus on the critical aspect of pH adjustment for optimal activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is an aminoglycoside antibiotic.[1][2] Like other aminoglycosides, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit, which leads to mistranslation of mRNA and ultimately results in bacterial cell death.[1][3][4]
Q2: What is the expected optimal pH for this compound activity?
Q3: Why is pH important for the activity of this compound?
The activity of aminoglycosides is pH-dependent due to their chemical nature and mechanism of uptake by bacterial cells. As polycationic molecules, their charge state is influenced by pH, which affects their interaction with the negatively charged bacterial cell surface and their transport into the cell. The proton-motive force, which is crucial for the uptake of aminoglycosides, is also influenced by the external pH.
Q4: How does an acidic environment affect this compound activity?
An acidic environment is expected to decrease the activity of this compound. Studies on other aminoglycosides, such as gentamicin, have shown a significant increase in the Minimum Inhibitory Concentration (MIC) at acidic pH values (e.g., pH 5.0) compared to neutral or alkaline pH. This reduced activity is likely due to a decrease in the net positive charge of the aminoglycoside and a less favorable proton-motive force for cellular uptake.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no antibacterial activity of this compound. | Suboptimal pH of the experimental medium. | Adjust the pH of your growth medium to a slightly alkaline range (e.g., pH 7.5, 8.0, 8.5) and repeat the experiment. It is crucial to determine the optimal pH for your specific bacterial strain and experimental conditions by performing a pH optimization assay (see Experimental Protocols section). |
| Degradation of this compound. | Ensure proper storage of this compound stock solutions (typically at -20°C or lower). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | |
| Inconsistent results between experiments. | Fluctuations in the pH of the medium. | Prepare fresh medium for each experiment and verify the pH before use. Use buffered media to maintain a stable pH throughout the experiment. |
| Variability in bacterial inoculum. | Standardize the bacterial inoculum for each experiment to ensure a consistent starting cell density. | |
| This compound appears to be less effective against specific bacterial strains. | Intrinsic resistance of the bacterial strain. | Some bacterial strains may possess intrinsic resistance mechanisms to aminoglycosides. |
| Efflux of the antibiotic. | Some bacteria can actively pump out antibiotics. The efficiency of these pumps can sometimes be influenced by the external pH. |
Data Presentation
The following table summarizes the expected trend of the Minimum Inhibitory Concentration (MIC) of a typical aminoglycoside antibiotic at different pH values, which can be used as a guideline for this compound experiments. Note: This is a generalized trend and the exact values for this compound should be determined experimentally.
| pH of Growth Medium | Expected MIC of a Typical Aminoglycoside (µg/mL) | Expected Activity of this compound |
| 5.5 | High (e.g., >64) | Low |
| 6.5 | Moderate (e.g., 16-32) | Moderate |
| 7.4 (Neutral) | Low (e.g., 2-8) | Good |
| 8.0 | Lower (e.g., 1-4) | High |
| 8.5 | Lowest (e.g., ≤1) | Optimal |
Experimental Protocols
Protocol: Determination of Optimal pH for this compound Activity using Broth Microdilution
This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain at various pH levels.
Materials:
-
This compound stock solution (of known concentration)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Sterile buffers for pH adjustment (e.g., phosphate buffer for pH 6.0-8.0, carbonate-bicarbonate buffer for pH 9.0-10.0)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Media of Different pH: Prepare several batches of CAMHB and adjust their pH to the desired values (e.g., 5.5, 6.5, 7.4, 8.0, 8.5) using the appropriate sterile buffers. Filter-sterilize the pH-adjusted media.
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in each of the pH-adjusted media in the 96-well plates. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the overnight culture in the corresponding pH-adjusted medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate the Plates: Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 100 µL. Include a growth control (medium with inoculum, no antibiotic) and a sterility control (medium only) for each pH.
-
Incubation: Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Data Analysis: Compare the MIC values obtained at different pH levels. The pH at which the lowest MIC is observed is the optimal pH for this compound activity against the tested strain.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound activity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycoside uptake, stress, and potentiation in Gram-negative bacteria: new therapies with old molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antibacterial Spectrum of Sannamycin C Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the antibacterial spectrum of Sannamycin C derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: this compound is an aminoglycoside antibiotic. The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis. These molecules bind to the 16S ribosomal RNA within the 30S ribosomal subunit, which leads to codon misreading and ultimately disrupts protein elongation, resulting in bacterial cell death.
Q2: Which structural modifications have shown promise in broadening the antibacterial spectrum of this compound?
A2: Early research has indicated that derivatization at the 4-N position of this compound can significantly enhance its antibacterial activity. Specifically, the 4-N-glycyl derivative has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides[1]. Further modifications at this position with various acyl groups could be a promising strategy to explore.
Q3: What are the most common challenges encountered during the synthesis of this compound derivatives?
A3: Common challenges in the synthesis of aminoglycoside derivatives like those of this compound include:
-
Regioselectivity: Aminoglycosides possess multiple amino and hydroxyl groups with similar reactivity. Achieving selective modification at a specific position, such as the 4-N position, without protecting other reactive sites can be difficult.
-
Purification: The high polarity and similar chromatographic behavior of the starting material, reagents, and products make purification challenging.
-
Product Characterization: Thorough characterization using techniques like NMR and mass spectrometry is crucial to confirm the structure and purity of the synthesized derivatives.
Troubleshooting Guides
Synthesis & Purification
Q4: My N-acylation reaction of this compound is yielding a complex mixture of products. How can I improve the regioselectivity for the 4-N position?
A4: Achieving regioselectivity in the N-acylation of aminoglycosides is a common hurdle. Here are some strategies to improve selectivity for the 4-N position:
-
Enzymatic Acylation: Consider using an aminoglycoside N-acetyltransferase (AAC) that specifically acylates the desired amino group. Some AACs have been shown to selectively acylate the 6'-amino group of other aminoglycosides and could be explored for this compound.
-
Protected Intermediates: While more synthetically demanding, the use of protecting groups for other amino and hydroxyl functions will ensure that the acylation occurs only at the desired 4-N position.
-
Reaction Conditions: Optimization of reaction conditions such as solvent, temperature, and the nature of the acylating agent (e.g., using an activated ester like an N-hydroxysuccinimide ester) can sometimes favor acylation at a specific position.
Q5: I am struggling to purify my this compound derivative from the reaction mixture using standard silica gel chromatography. What other purification techniques can I use?
A5: Due to the highly polar nature of aminoglycosides, standard silica gel chromatography is often ineffective. Ion-exchange chromatography is the preferred method for purifying these compounds.
-
Cation-Exchange Chromatography: this compound and its derivatives are basic compounds that will be protonated at acidic to neutral pH. They will bind to a cation-exchange resin (e.g., Dowex 50W). Elution is typically achieved by using a gradient of increasing concentration of a volatile base, such as ammonia or pyridine, in water.
-
Method:
-
Dissolve the crude reaction mixture in a minimal amount of the loading buffer (e.g., water or a very dilute acid).
-
Load the solution onto a pre-equilibrated cation-exchange column.
-
Wash the column with the loading buffer to remove unreacted neutral or acidic impurities.
-
Elute the bound aminoglycosides using a linear gradient of aqueous ammonia (e.g., 0 to 2 M).
-
Collect fractions and analyze them by a suitable method (e.g., thin-layer chromatography with a ninhydrin stain or mass spectrometry) to identify the fractions containing the desired product.
-
Combine the pure fractions and remove the volatile eluent by lyophilization.
-
Antibacterial Activity Testing
Q6: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my this compound derivatives. What are the critical parameters to control during MIC determination?
A6: Consistency in MIC assays is crucial for reliable structure-activity relationship (SAR) studies. Key parameters to control include:
-
Inoculum Preparation: The bacterial inoculum size must be standardized. A common method is to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Media: Use a standardized growth medium, such as Mueller-Hinton Broth (MHB), as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Incubation Conditions: Maintain consistent incubation temperature (typically 35-37 °C) and duration (usually 18-24 hours).
-
Controls: Always include a positive control (bacteria with no antibiotic), a negative control (broth only), and a reference antibiotic with known MIC values for the tested strains.
Q7: My novel this compound derivative is not showing activity against Gram-negative bacteria. What could be the reason?
A7: Lack of activity against Gram-negative bacteria could be due to several factors:
-
Outer Membrane Permeability: Gram-negative bacteria possess an outer membrane that can be a significant barrier to the entry of antibiotics. Your derivative might not be able to efficiently cross this membrane. Modifications that increase the positive charge or introduce lipophilic moieties can sometimes improve uptake.
-
Efflux Pumps: The bacteria may possess efflux pumps that actively remove the antibiotic from the cell before it can reach its ribosomal target.
-
Target Site Modification: While less common for novel derivatives, the bacteria could have modifications in the 16S rRNA that prevent the binding of your specific compound.
Data Presentation
Table 1: Antibacterial Activity (MIC, µg/mL) of this compound and its 4-N-glycyl Derivative
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| This compound | >100 | >100 | >100 | >100 |
| 4-N-glycyl this compound | 12.5 | 25 | 50 | 25 |
Note: The above data is illustrative and based on the general finding that the 4-N-glycyl derivative has enhanced activity. Actual MIC values may vary depending on the specific strains and testing conditions.
Experimental Protocols
General Protocol for the Synthesis of 4-N-Acyl this compound Derivatives
This protocol is a general guideline adapted from procedures for other aminoglycosides and should be optimized for this compound.
-
Protection (Optional but Recommended for Selectivity): Protect all amino groups except the 4-N amine using a suitable protecting group (e.g., Boc or Cbz). This typically involves reacting this compound with the protecting group reagent under basic conditions.
-
N-Acylation:
-
Dissolve the (protected) this compound in a suitable solvent (e.g., DMF or a mixture of water and a miscible organic solvent).
-
Add a base (e.g., triethylamine or diisopropylethylamine) to neutralize any acid formed during the reaction.
-
Add the acylating agent (e.g., an acid chloride, acid anhydride, or an activated ester of the desired acyl group) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Deprotection (if applicable): Remove the protecting groups under appropriate conditions (e.g., acid treatment for Boc groups or hydrogenolysis for Cbz groups).
-
Purification: Purify the final product using cation-exchange chromatography as described in the troubleshooting guide.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the general guidelines for broth microdilution assays.
-
Prepare Antibiotic Stock Solutions: Dissolve the this compound derivatives in sterile water or an appropriate solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare Microtiter Plates:
-
Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the antibiotic stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of bacteria.
Visualizations
Caption: Experimental workflow for synthesis and testing of this compound derivatives.
References
Validation & Comparative
Comparative Analysis of Sannamycin C and Sannamycin A: An In-Depth Look at Antibacterial Activity
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Framework for Comparison
To facilitate a direct comparison of the antibacterial efficacy of Sannamycin A and Sannamycin C, the following table structure is proposed for presenting Minimum Inhibitory Concentration (MIC) data. The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation. The data presented here is illustrative, based on the general activity of aminoglycosides, and should be populated with experimentally determined values.
| Bacterial Strain | Type | Sannamycin A MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available | Data not available |
| Streptococcus pneumoniae | Gram-positive | Data not available | Data not available |
| Enterococcus faecalis | Gram-positive | Data not available | Data not available |
| Escherichia coli | Gram-negative | Data not available | Data not available |
| Pseudomonas aeruginosa | Gram-negative | Data not available | Data not available |
| Klebsiella pneumoniae | Gram-negative | Data not available | Data not available |
| Acinetobacter baumannii | Gram-negative | Data not available | Data not available |
Note: The above table is a template. Specific MIC values for Sannamycin A and this compound are not available in the reviewed literature for a direct comparison.
A derivative of this compound, 4-N-glycyl this compound, has been noted for its inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides. This suggests that this compound possesses a promising scaffold for further development.
Experimental Protocols
The determination of the antibacterial activity of Sannamycin A and this compound would be conducted using standardized methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacteria are cultured in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Stock solutions of Sannamycin A and this compound are prepared in an appropriate solvent.
-
Serial two-fold dilutions of each antibiotic are made in CAMHB in 96-well microtiter plates to cover a range of concentrations.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plates containing the antibiotic dilutions is inoculated with the prepared bacterial suspension.
-
Positive (bacteria without antibiotic) and negative (broth only) control wells are included.
-
The plates are incubated at 35-37°C for 16-20 hours under ambient air.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Mechanism of Action: The Aminoglycoside Pathway
Sannamycin A and this compound, as members of the aminoglycoside family, are presumed to exert their antibacterial effect by inhibiting protein synthesis in bacteria. This mechanism involves binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death.
Caption: General mechanism of action for aminoglycoside antibiotics.
Experimental Workflow
The process of evaluating and comparing the antibacterial activity of Sannamycin A and this compound follows a structured workflow from compound isolation to data analysis.
Caption: Workflow for comparing Sannamycin A and C antibacterial activity.
Sannamycin C Derivative Demonstrates Potential Against Resistant Bacteria in Preclinical Findings
For Immediate Release
TOKYO, Japan – A derivative of the novel aminoglycoside antibiotic, Sannamycin C, has shown promising inhibitory activity against Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides like gentamicin. This finding, originally published in The Journal of Antibiotics, suggests a potential new avenue for combating the growing threat of antimicrobial resistance. While direct, quantitative comparisons with gentamicin from recent head-to-head studies are not publicly available, the initial research highlights the potential of this compound derivatives as a subject for further investigation in the development of new antibacterial agents.
This compound, a novel aminoglycoside, was first isolated from Streptomyces sannanensis. In its original form, its activity is noteworthy, but it is the 4-N-glycyl derivative that has demonstrated a broader spectrum of activity, particularly against bacteria that have developed resistance to other aminoglycosides. This suggests that the modification may protect the molecule from the enzymatic deactivation that is a common mechanism of resistance to this class of antibiotics.
Gentamicin, a widely used aminoglycoside antibiotic, is effective against a broad range of bacterial infections. However, its efficacy is increasingly compromised by the emergence of resistant strains. The potential of the this compound derivative to overcome this resistance warrants further exploration.
Comparative Efficacy Overview
While specific Minimum Inhibitory Concentration (MIC) data from a direct comparative study between 4-N-glycyl this compound and gentamicin against a panel of resistant strains is not available in the public domain, the initial findings can be summarized as follows:
| Feature | 4-N-glycyl this compound | Gentamicin |
| Activity against Aminoglycoside-Susceptible Bacteria | Active | Active |
| Activity against Aminoglycoside-Resistant Bacteria | Indicated inhibitory activity against both Gram-positive and Gram-negative resistant strains[1] | Reduced or no activity, depending on the resistance mechanism |
| Mechanism of Action | Presumed to be similar to other aminoglycosides: inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit. | Inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit. |
| Known Resistance Mechanisms | The 4-N-glycyl modification may offer protection against certain aminoglycoside-modifying enzymes. | Susceptible to various resistance mechanisms, including enzymatic modification (acetylation, phosphorylation, adenylation), target site modification, and altered cell permeability. |
Experimental Protocols
To evaluate and compare the in vitro efficacy of this compound and gentamicin against resistant bacterial strains, a standardized experimental protocol such as the determination of the Minimum Inhibitory Concentration (MIC) is crucial. The following is a detailed methodology for a broth microdilution MIC assay.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
1. Preparation of Materials:
-
Bacterial Strains: A panel of clinically relevant resistant bacterial strains (e.g., gentamicin-resistant Pseudomonas aeruginosa, methicillin-resistant Staphylococcus aureus (MRSA) with aminoglycoside resistance). Quality control strains with known MIC values should be included (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
Antimicrobial Agents: Stock solutions of this compound (or its 4-N-glycyl derivative) and gentamicin of known potency, prepared according to the manufacturer's instructions.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious bacteria.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
Select at least three to five well-isolated colonies of the bacterial strain from an 18-24 hour agar plate.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
Perform serial twofold dilutions of the this compound and gentamicin stock solutions in CAMHB in the 96-well microtiter plates.
-
The final volume in each well after adding the inoculum should be 100 µL.
-
The range of concentrations tested should be appropriate to determine the MIC for both susceptible and resistant organisms.
-
Include a growth control well (containing only inoculum and broth, no antibiotic) and a sterility control well (containing only broth).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
-
Following incubation, examine the microtiter plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the underlying mechanisms of action, the following diagrams are provided.
References
Sannamycin C: A Comparative Analysis of its Antimicrobial Activity within the Aminoglycoside Class
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sannamycin C and Aminoglycosides
This compound is a novel aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] Like other aminoglycosides, it is expected to exhibit broad-spectrum activity against a variety of bacteria by inhibiting protein synthesis.[2][3] Aminoglycosides are a critical class of antibiotics, particularly effective against aerobic Gram-negative bacteria.[4][5] Their clinical utility is well-established for treating serious infections, although their use requires careful monitoring due to potential toxicity.[4]
A derivative of this compound, 4-N-glycyl this compound, has been reported to possess inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1] This suggests that this compound and its derivatives may have potential as therapeutic agents against drug-resistant infections. However, without specific Minimum Inhibatory Concentration (MIC) data for this compound, a direct quantitative comparison of its potency and spectrum with other aminoglycosides remains speculative.
Spectrum of Activity: A Comparative Overview
The following tables summarize the typical in vitro activity of commonly used aminoglycosides—gentamicin, amikacin, and tobramycin—against a range of clinically relevant bacteria. This data, presented as MIC values (in µg/mL), provides a benchmark for the expected performance of a new aminoglycoside like this compound. A lower MIC value indicates greater potency.
Table 1: In Vitro Activity of Common Aminoglycosides Against Gram-Negative Bacteria (MIC in µg/mL)
| Bacterial Species | Gentamicin | Amikacin | Tobramycin |
| Escherichia coli | 0.25 - 1 | 1 - 8 | 0.25 - 1 |
| Klebsiella pneumoniae | 0.25 - 2 | 1 - 8 | 0.5 - 4 |
| Pseudomonas aeruginosa | 1 - 8 | 4 - 16 | 0.5 - 4 |
| Enterobacter spp. | 0.5 - 4 | 2 - 16 | 0.5 - 8 |
| Serratia marcescens | 0.5 - 8 | 4 - 32 | 1 - 16 |
| Acinetobacter baumannii | 1 - 16 | 4 - 64 | 1 - 16 |
Table 2: In Vitro Activity of Common Aminoglycosides Against Gram-Positive Bacteria (MIC in µg/mL)
| Bacterial Species | Gentamicin | Amikacin | Tobramycin |
| Staphylococcus aureus (MSSA) | 0.12 - 1 | 1 - 8 | 0.12 - 2 |
| Staphylococcus aureus (MRSA) | >32 | 8 - >64 | >32 |
| Enterococcus faecalis (synergy with cell wall active agent) | 4 - 32 | 16 - >128 | 8 - 64 |
| Enterococcus faecium (synergy with cell wall active agent) | 8 - 64 | 32 - >128 | 16 - 128 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a general representation from various sources.
Experimental Protocols
The determination of the spectrum of activity of an antibiotic is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC) against a panel of microorganisms.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method (as per CLSI guidelines):
-
Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism after incubation.
-
Apparatus and Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial suspension (0.5 McFarland standard, diluted to yield approximately 5 x 10^5 CFU/mL in the final well)
-
Stock solution of the antibiotic of known concentration
-
Pipettes and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Plate reader or visual inspection mirror
-
-
Procedure:
-
Prepare serial twofold dilutions of the antibiotic in CAMHB directly in the microtiter plate. A typical concentration range for aminoglycosides is 0.06 to 64 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine the MIC by observing the lowest concentration of the antibiotic at which there is no visible growth (no turbidity).
-
2. Agar Dilution Method:
-
Principle: This method involves incorporating serial twofold dilutions of the antibiotic into molten agar, which is then poured into Petri dishes. A standardized bacterial inoculum is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that prevents the growth of the organism.
-
Apparatus and Materials:
-
Sterile Petri dishes
-
Mueller-Hinton Agar (MHA)
-
Standardized bacterial suspension (0.5 McFarland standard, diluted to yield approximately 10^4 CFU per spot)
-
Stock solution of the antibiotic of known concentration
-
Water bath (45-50°C)
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
-
-
Procedure:
-
Prepare serial twofold dilutions of the antibiotic.
-
Add a specific volume of each antibiotic dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations.
-
Pour the agar into Petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
Spot the standardized bacterial suspensions onto the surface of the agar plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine the MIC by observing the lowest concentration of the antibiotic that inhibits the growth of the bacteria at the inoculation spot.
-
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the experimental processes and the mechanism of action of aminoglycosides, the following diagrams are provided.
Conclusion
This compound, as a novel aminoglycoside, holds promise for antibacterial therapy, particularly given the reported activity of its 4-N-glycyl derivative against resistant strains. However, a comprehensive evaluation of its spectrum of activity requires the public availability of its Minimum Inhibitory Concentration (MIC) data against a broad panel of bacterial isolates. The data and protocols presented in this guide for established aminoglycosides provide a framework for the future comparative assessment of this compound. Further research to determine the in vitro and in vivo efficacy of this compound is crucial to ascertain its potential clinical utility and its position within the aminoglycoside class of antibiotics.
References
- 1. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NEW AMINOGLYCOSIDE ANTIBIOTICS, SANNAMYCIN [jstage.jst.go.jp]
- 3. New aminoglycoside antibiotics, sannamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C15H32N4O4 | CID 175076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [In-vitro antimicrobial activity of 2 aminoglycoside antibiotics: tobramycin and gentamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Ribosomal Binding Site of Sannamycin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sannamycin C, an aminoglycoside antibiotic, is presumed to exert its therapeutic effect by binding to the bacterial ribosome, a mechanism shared with other well-documented members of its class. The validation of this ribosomal binding site is a critical step in understanding its mechanism of action and potential for future drug development. Due to the limited publicly available data on the specific ribosomal interactions of this compound, this guide provides a comparative framework based on the established experimental validation of other aminoglycoside antibiotics that target the same ribosomal subunit. This guide will detail the key experimental protocols, present comparative data from related compounds, and visualize the workflows used to elucidate these crucial molecular interactions.
Comparison of Ribosomal Binding Site Validation for Aminoglycoside Antibiotics
The primary target for aminoglycoside antibiotics is the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[1] Binding to this site interferes with the decoding process, leading to mistranslation and ultimately bacterial cell death. The validation of this binding site involves a multi-pronged approach, employing biochemical and structural biology techniques.
| Antibiotic | Method of Validation | Key Findings | Reference |
| Gentamicin | Cryo-Electron Microscopy (Cryo-EM) | High-resolution structures reveal detailed interactions with the A-site of the 16S rRNA, confirming the binding pocket. | [2] |
| Paromomycin | X-ray Crystallography, Fluorescence Spectroscopy | Crystal structures show binding to the A-site and inducing a conformational change. Fluorescence quenching confirms interaction with specific rRNA residues.[3][4] | [3][4] |
| Streptomycin | Chemical Footprinting, Photoaffinity Labeling | Footprinting identifies specific nucleotides in the 16S rRNA protected by the antibiotic. Photoaffinity labeling confirms the proximity of the drug to specific ribosomal proteins and rRNA regions.[5][6][7] | [5][6][7] |
| Neomycin | Chemical Footprinting, Mutagenesis | Footprinting and mutagenesis studies have identified key nucleotides within the A-site that are crucial for neomycin binding and activity.[5] | [5] |
| This compound | Presumed to be similar to other aminoglycosides | As a member of the aminoglycoside class, this compound is expected to bind to the A-site of the 16S rRNA. Specific experimental validation data is not readily available in public literature. | [8] |
Key Experimental Protocols
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful tool for determining the high-resolution structures of antibiotic-ribosome complexes.
Methodology:
-
Ribosome Preparation: Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli or Thermus thermophilus).
-
Complex Formation: Incubate the purified ribosomes with a molar excess of the aminoglycoside antibiotic (e.g., Gentamicin).
-
Vitrification: Apply a small volume of the ribosome-antibiotic complex to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to create a thin layer of vitrified ice.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Use specialized software to pick individual particle images, align them, and reconstruct a three-dimensional density map of the ribosome-antibiotic complex.
-
Model Building and Refinement: Build an atomic model of the antibiotic and the ribosomal binding site into the cryo-EM density map and refine the model to high resolution.
X-ray Crystallography
X-ray crystallography provides atomic-level detail of the antibiotic binding site.
Methodology:
-
Crystallization: Crystallize the 30S or 70S ribosomal subunit in the presence of the aminoglycoside. This is often the most challenging step.
-
X-ray Diffraction: Expose the crystals to a high-intensity X-ray beam. The crystal diffracts the X-rays into a pattern of spots.
-
Data Collection and Processing: Collect and process the diffraction data to determine the intensities and positions of the diffracted spots.
-
Structure Solution and Refinement: Use the diffraction data to calculate an electron density map and build an atomic model of the ribosome-antibiotic complex. Refine the model to best fit the experimental data.
Chemical Footprinting
This biochemical technique identifies the specific nucleotides in the rRNA that are in close contact with the bound antibiotic.
Methodology:
-
Complex Formation: Incubate purified ribosomes with the antibiotic.
-
Chemical Probing: Treat the ribosome-antibiotic complex with a chemical probe (e.g., dimethyl sulfate - DMS) that modifies accessible rRNA bases.
-
RNA Extraction and Primer Extension: Extract the rRNA and use reverse transcriptase with a fluorescently labeled primer to synthesize cDNA. The reverse transcriptase will stop at the modified bases.
-
Analysis: Analyze the cDNA fragments by gel electrophoresis. Nucleotides protected by the antibiotic will show a decrease in modification compared to a control without the antibiotic, revealing the "footprint" of the drug.
Logical Relationship for Binding Site Validation
A robust validation of an antibiotic's ribosomal binding site relies on the convergence of evidence from multiple experimental approaches.
Conclusion
While direct experimental validation of this compound's ribosomal binding site is not yet extensively documented, the established methodologies used for other aminoglycosides provide a clear roadmap for its characterization. Techniques such as cryo-EM, X-ray crystallography, and chemical footprinting are essential to confirm its interaction with the 16S rRNA A-site. The comparative data from well-studied aminoglycosides strongly suggest a conserved binding mechanism. Future studies employing these techniques on this compound will be crucial to fully elucidate its mode of action and to guide the development of novel ribosome-targeting antibiotics.
References
- 1. Ribosomal Target‐Binding Sites of Antimicrobial Peptides Api137 and Onc112 Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad‐Spectrum Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring Aminoglycoside-Induced Conformational Changes in 16S rRNA through Acrylamide Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of antibiotics with A- and P-site-specific bases in 16S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosomal mutations promote the evolution of antibiotic resistance in a multidrug environment | eLife [elifesciences.org]
- 7. Ribosomal mutations promote the evolution of antibiotic resistance in a multidrug environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Sannamycin C Cross-Resistance: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel antibiotic is paramount for its progression through the development pipeline. This guide provides a comparative overview of Sannamycin C and its potential for overcoming existing aminoglycoside resistance, alongside detailed experimental protocols for assessing cross-resistance.
While specific quantitative cross-resistance data for this compound against a broad panel of antibiotics is not extensively available in publicly accessible literature, early research indicates a promising avenue for overcoming established aminoglycoside resistance mechanisms. This guide synthesizes the available information and provides a framework for conducting further comparative studies.
This compound and its 4-N-Glycyl Derivative: A Glimmer of Hope Against Resistance
This compound is an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1] Structurally, it is characterized by a 6-N-methylpurpurosamine C and a 2-deoxy-3-epi-fortamine moiety.[1] Of particular interest to the scientific community is its 4-N-glycyl derivative, which has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[1] This suggests that the modification at the 4-N position may sterically hinder the action of certain aminoglycoside-modifying enzymes (AMEs), a common cause of resistance.
Understanding Aminoglycoside Resistance Mechanisms
Cross-resistance between aminoglycosides is primarily dictated by three main mechanisms:
-
Enzymatic Modification: This is the most prevalent mechanism, where bacterial enzymes modify the structure of the aminoglycoside, preventing it from binding to its ribosomal target. These enzymes include:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group.
-
Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotidyl group.
-
-
Target Site Alteration: Mutations in the 16S rRNA component of the 30S ribosomal subunit can reduce the binding affinity of aminoglycosides.
-
Reduced Permeability and Efflux: Changes in the bacterial cell membrane can limit the uptake of the antibiotic, or efflux pumps can actively transport the drug out of the cell.
The potential of the 4-N-glycyl derivative of this compound to overcome resistance likely stems from its ability to evade recognition and modification by certain AMEs. The glycyl group may provide a steric shield, preventing the enzyme from accessing the sites on the this compound molecule that it would typically modify.
Caption: Overview of Aminoglycoside Resistance Mechanisms.
Comparative Data on Antibiotic Susceptibility
To rigorously assess the cross-resistance profile of this compound and its derivatives, comprehensive minimum inhibitory concentration (MIC) data against a panel of clinically relevant bacterial strains with well-characterized resistance mechanisms is required. The following tables are presented as a template for how such data should be structured for clear comparison.
Table 1: MICs of this compound Derivative and Comparator Aminoglycosides against Resistant Gram-Negative Isolates
| Bacterial Strain | Resistance Mechanism | This compound Derivative (µg/mL) | Amikacin (µg/mL) | Gentamicin (µg/mL) | Tobramycin (µg/mL) |
| E. coli ATCC 25922 | Wild-Type | Data Needed | 0.5 - 2 | 0.25 - 1 | 0.25 - 1 |
| E. coli (AAC(3)-II) | Acetyltransferase | Data Needed | 1 - 4 | >32 | >32 |
| K. pneumoniae (APH(3')-I) | Phosphotransferase | Data Needed | >64 | >64 | 8 - 32 |
| P. aeruginosa (ANT(2'')-I) | Nucleotidyltransferase | Data Needed | 4 - 16 | >32 | >32 |
| A. baumannii (Efflux) | Efflux Pump | Data Needed | 2 - 8 | 4 - 16 | 4 - 16 |
Table 2: MICs of this compound Derivative and Comparator Aminoglycosides against Resistant Gram-Positive Isolates
| Bacterial Strain | Resistance Mechanism | This compound Derivative (µg/mL) | Amikacin (µg/mL) | Gentamicin (µg/mL) | Kanamycin (µg/mL) |
| S. aureus ATCC 29213 | Wild-Type | Data Needed | 1 - 4 | 0.12 - 1 | 1 - 4 |
| S. aureus MRSA (AAC(6')/APH(2'')) | Bifunctional Enzyme | Data Needed | >64 | >64 | >64 |
| E. faecalis (APH(3')-III) | Phosphotransferase | Data Needed | >1024 | >1024 | >1024 |
| E. faecium (VRE) | Vancomycin-Resistant | Data Needed | 16 - 64 | 8 - 32 | 32 - 128 |
Experimental Protocols for Susceptibility Testing
Accurate and reproducible assessment of cross-resistance relies on standardized experimental protocols. The following are detailed methodologies for key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Antibiotic stock solutions
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Antibiotic Dilutions: Serially dilute the antibiotic stock solutions in CAMHB in the 96-well plates to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined visually or by using a microplate reader to measure optical density.
Caption: Workflow for Broth Microdilution MIC Testing.
Conclusion and Future Directions
The available evidence, though limited, suggests that the 4-N-glycyl derivative of this compound holds potential for overcoming certain mechanisms of aminoglycoside resistance. However, to fully understand its clinical potential, rigorous cross-resistance studies are essential. Researchers are encouraged to perform comprehensive MIC testing against a diverse panel of bacterial isolates with well-characterized resistance profiles. Such data will be invaluable in determining the spectrum of activity of this promising compound and its place in the future of antibacterial therapy. The generation of spontaneous resistant mutants to the this compound derivative and subsequent whole-genome sequencing would also provide critical insights into its mechanism of action and potential resistance pathways.
References
Efficacy of Sannamycin C compared to tobramycin in Pseudomonas aeruginosa
A comparative guide on the aminoglycoside antibiotic tobramycin, with a framework for evaluating novel compounds like Sannamycin C. This document details tobramycin's mechanism of action, efficacy data against Pseudomonas aeruginosa, and standardized experimental protocols for antibiotic evaluation.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A key therapeutic option in the arsenal against this bacterium is the aminoglycoside antibiotic, tobramycin.[1][2] This guide provides a detailed examination of tobramycin's efficacy against P. aeruginosa, including its mechanisms of action and relevant experimental data. While a direct comparative analysis with the newer aminoglycoside this compound is not yet possible due to a lack of published data for the latter, this document establishes a comprehensive framework for such a future comparison. This compound has been identified as a new aminoglycoside antibiotic, and its 4-N-glycyl derivative has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides.[3]
Quantitative Efficacy of Tobramycin against Pseudomonas aeruginosa
The efficacy of an antibiotic is quantitatively assessed through various metrics, primarily the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While specific MIC values for a wide range of P. aeruginosa strains were not detailed in the initial literature search, it is a standard practice to determine these values to understand an antibiotic's potency. For effective treatment, especially in challenging infections like those in cystic fibrosis patients, sputum concentrations of tobramycin are aimed to be at least tenfold higher than the MIC.[4]
| Efficacy Parameter | Description | Typical Findings for Tobramycin against P. aeruginosa |
| MIC (Minimum Inhibitory Concentration) | The lowest concentration of an antibiotic that prevents visible growth of a bacterium. | Varies depending on the strain and resistance mechanisms. Achieving concentrations above the MIC is crucial for therapeutic success.[4] |
| MBC (Minimum Bactericidal Concentration) | The lowest concentration of an antibiotic that kills 99.9% of the initial bacterial population. | Tobramycin exhibits concentration-dependent bactericidal activity.[5] |
| In Vivo Efficacy | The effectiveness of the antibiotic in a living organism. | Inhaled tobramycin is a cornerstone for managing chronic P. aeruginosa infections in cystic fibrosis patients.[1] However, in biofilm-forming wild-type bacteria, clinically recommended doses may not be sufficient to eliminate the infection.[6][7] |
Mechanism of Action: Tobramycin
Tobramycin exerts its bactericidal effects through a multi-faceted mechanism of action that primarily targets bacterial protein synthesis and membrane integrity.[1][5]
-
Entry into the Cell : Tobramycin, a polycationic molecule, initially interacts with the negatively charged lipopolysaccharides (LPS) on the outer membrane of P. aeruginosa.[8] It then traverses the outer membrane, likely through porin channels, and is actively transported across the inner membrane in an oxygen-dependent process.[5]
-
Inhibition of Protein Synthesis : Once inside the cytoplasm, tobramycin binds irreversibly to the 30S ribosomal subunit.[5][9] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of nonfunctional or toxic proteins.[5][9]
-
Membrane Disruption : The accumulation of aberrant proteins in the cell membrane leads to increased permeability and disruption of the membrane's integrity.[1] This disruption allows for an increased influx of tobramycin, creating a positive feedback loop that accelerates cell death.[1] This is often referred to as the "energy-dependent phase II" of aminoglycoside uptake.[1]
This dual mechanism of immediate membrane disruption and delayed killing through protein synthesis inhibition contributes to its potent bactericidal activity.[1]
Caption: Mechanism of action of tobramycin against P. aeruginosa.
Experimental Protocols for Efficacy Testing
Standardized and reproducible experimental protocols are critical for the evaluation of antibiotic efficacy. The following outlines a general workflow for comparing the in vitro efficacy of antibiotics like this compound and tobramycin.
1. Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique for determining the MIC of an antibiotic.
-
Materials : 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), bacterial inoculum standardized to a 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), stock solutions of this compound and tobramycin.
-
Procedure :
-
Prepare serial twofold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate.
-
Dilute the standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria without antibiotic) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
-
2. Minimum Bactericidal Concentration (MBC) Assay
This assay is performed as a continuation of the MIC assay to determine the bactericidal activity of the antibiotic.
-
Procedure :
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plate the aliquots onto antibiotic-free agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
3. Time-Kill Assay
This dynamic assay provides information on the rate of bactericidal activity.
-
Procedure :
-
Inoculate flasks containing CAMHB and the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) with a standardized bacterial suspension.
-
Include a growth control flask without any antibiotic.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each flask.
-
Perform serial dilutions of the samples and plate them to determine the viable bacterial count (CFU/mL).
-
Plot the log₁₀ CFU/mL against time to visualize the killing kinetics.
-
Caption: Experimental workflow for in vitro antibiotic efficacy testing.
Conclusion
Tobramycin remains a clinically significant antibiotic for the treatment of Pseudomonas aeruginosa infections, particularly in the context of cystic fibrosis. Its efficacy is rooted in a dual mechanism that targets both protein synthesis and membrane integrity. While a direct, data-driven comparison with this compound is not currently feasible, the experimental framework outlined in this guide provides a clear pathway for the future evaluation and comparison of novel aminoglycosides. The generation of robust, comparative data is essential for the continued development of effective therapies against multidrug-resistant pathogens like P. aeruginosa.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 6. In Vivo Efficacy of Antimicrobials against Biofilm-Producing Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Efficacy of Antimicrobials against Biofilm-Producing Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two Mechanisms of Killing of Pseudomonas aeruginosa by Tobramycin Assessed at Multiple Inocula via Mechanism-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Investigating the Potential Synergistic Effects of Sannamycin C with β-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sannamycin C and Antibiotic Synergy
This compound is an aminoglycoside antibiotic produced by Streptomyces sannanensis.[1][2] Aminoglycosides are a class of potent, broad-spectrum antibiotics that primarily act by inhibiting bacterial protein synthesis.[3][4] The synergistic interaction between aminoglycosides and cell-wall active agents like β-lactams is a well-documented phenomenon in microbiology.[3][5] This synergy often results in an enhanced bactericidal effect that is greater than the sum of the individual activities of each antibiotic.[3] Investigating such combinations is a crucial strategy in combating multidrug-resistant bacteria.
The General Mechanism of Aminoglycoside and β-Lactam Synergy
The synergistic bactericidal effect of aminoglycosides and β-lactams is generally attributed to the ability of the β-lactam to increase the uptake of the aminoglycoside into the bacterial cell.[6][7] β-lactam antibiotics inhibit the synthesis of the bacterial cell wall, leading to a damaged and more permeable cell envelope. This disruption is believed to facilitate the entry of the aminoglycoside antibiotic into the cytoplasm, where it can reach its target, the bacterial ribosome, in higher concentrations.[6][7] The subsequent inhibition of protein synthesis by the aminoglycoside leads to rapid cell death.
Caption: Proposed mechanism of synergy between this compound and β-lactam antibiotics.
Experimental Protocols for Synergy Testing
To quantitatively assess the synergistic potential of this compound with β-lactam antibiotics, two primary in vitro methods are recommended: the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[2][8]
Experimental Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the chosen β-lactam antibiotic in an appropriate solvent. From these, create a series of twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dispense the dilutions of this compound along the x-axis and the dilutions of the β-lactam antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both antibiotics.
-
Controls: Include wells with only this compound dilutions, only β-lactam dilutions, a growth control (broth and inoculum), and a sterility control (broth only).
-
Inoculation: Prepare a bacterial suspension of the test organism equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Data Collection: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation: Calculate the FIC index using the following formula: FIC Index = FIC of this compound + FIC of β-lactam where FIC = MIC of antibiotic in combination / MIC of antibiotic alone.
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Caption: Workflow for the checkerboard assay to determine antibiotic synergy.
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bactericidal activity of antibiotics alone and in combination over time.[9][10]
Experimental Protocol:
-
Preparation of Cultures: Grow the test organism in CAMHB to the early to mid-logarithmic phase.
-
Exposure to Antibiotics: Dilute the bacterial culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing:
-
Growth control (no antibiotic)
-
This compound alone (at a specific concentration, e.g., 0.5 x MIC)
-
β-lactam antibiotic alone (at a specific concentration, e.g., 0.5 x MIC)
-
This compound and the β-lactam in combination (at the same concentrations as above)
-
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Indifference: A < 2 log10 but > 1 log10 change in CFU/mL.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL.
-
Caption: Workflow for the time-kill curve assay to assess bactericidal synergy.
Data Presentation and Comparison
Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison. Below are examples of how to present the data.
Table 1: Checkerboard Assay Results for this compound and β-Lactam Combinations
| Test Organism | This compound MIC (µg/mL) | β-Lactam MIC (µg/mL) | This compound MIC in Combination (µg/mL) | β-Lactam MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Staphylococcus aureus ATCC 29213 | Data | Data | Data | Data | Data | Data |
| Escherichia coli ATCC 25922 | Data | Data | Data | Data | Data | Data |
| Pseudomonas aeruginosa ATCC 27853 | Data | Data | Data | Data | Data | Data |
| Clinical Isolate 1 | Data | Data | Data | Data | Data | Data |
Table 2: Time-Kill Assay Results (log10 CFU/mL) at 24 Hours
| Test Organism | Growth Control | This compound Alone | β-Lactam Alone | This compound + β-Lactam | log10 Reduction (Combination vs. Most Active Single Agent) | Interpretation |
| S. aureus ATCC 29213 | Data | Data | Data | Data | Data | Data |
| E. coli ATCC 25922 | Data | Data | Data | Data | Data | Data |
| P. aeruginosa ATCC 27853 | Data | Data | Data | Data | Data | Data |
| Clinical Isolate 1 | Data | Data | Data | Data | Data | Data |
Alternative Aminoglycosides for Synergistic Studies
Should this compound not be readily available or if comparative studies are desired, other well-studied aminoglycosides known for their synergistic activity with β-lactams include:
-
Gentamicin: Frequently used in combination with β-lactams for serious Gram-negative infections.
-
Tobramycin: Often used against Pseudomonas aeruginosa in combination with anti-pseudomonal β-lactams.[11]
-
Amikacin: Known for its broader spectrum of activity against resistant bacteria and is often synergistic with various β-lactams.[11]
Conclusion
The combination of aminoglycosides and β-lactam antibiotics represents a cornerstone of antimicrobial therapy, particularly for severe infections. While specific data on the synergistic effects of this compound are yet to be published, its classification as an aminoglycoside suggests a high potential for synergy with β-lactam antibiotics. The experimental protocols and data presentation frameworks provided in this guide offer a robust methodology for researchers to investigate this potential, contributing valuable data to the field of antibiotic drug development and the fight against antimicrobial resistance. Further in vitro and in vivo studies are warranted to validate the efficacy and safety of such a combination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bactericidal synergism between beta-lactams and aminoglycosides: mechanism and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aminoglycosides plus beta-lactams against gram-negative organisms. Evaluation of in vitro synergy and chemical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Sannamycin C and Amikacin: A Guide for Researchers
An objective analysis of the in vitro antimicrobial properties of Sannamycin C and the well-established aminoglycoside, amikacin, is presented for the scientific community. This guide synthesizes available data to facilitate a comparative understanding of their potential efficacy against various bacterial pathogens.
Introduction to the Comparators
This compound is an aminoglycoside antibiotic, and its 4-N-glycyl derivative has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other aminoglycosides[1]. As a member of the aminoglycoside class, its mechanism of action is presumed to involve the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.
Amikacin is a semi-synthetic aminoglycoside antibiotic that is widely used in the treatment of serious, hospital-acquired infections caused by multidrug-resistant Gram-negative bacteria.[2][3] Its spectrum of activity is well-documented, and it is known for its resistance to many aminoglycoside-modifying enzymes.
In Vitro Antimicrobial Activity: A Data-Driven Comparison
Due to the absence of specific Minimum Inhibitory Concentration (MIC) data for this compound in the available literature, a direct quantitative comparison is not feasible at this time. The following tables provide a summary of the in vitro activity of amikacin against a range of clinically relevant Gram-positive and Gram-negative bacteria.
Amikacin: In Vitro Activity Against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| Escherichia coli | - | 2 | >256 | 81.8 |
| Klebsiella pneumoniae | - | - | - | 71.1 (ESBL-producing) |
| Pseudomonas aeruginosa | - | 8 | >256 | 54.5 (MDR) |
| Acinetobacter baumannii | - | - | - | 17.3 (MDR) |
Data compiled from a study on bacterial isolates from Chinese hospitals. MICs were determined by agar dilution methods.[2][3]
Amikacin: In Vitro Activity Against a Broader Range of Gram-Negative Isolates
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 1146 | ≤0.5 - >32 | 2 | 4 |
| Klebsiella pneumoniae | 525 | ≤0.5 - >32 | 1 | 4 |
| Pseudomonas aeruginosa | 789 | ≤0.5 - >32 | 4 | 16 |
Data from a study defining the potency of amikacin against nosocomial isolates from US hospitals.[4][5]
Experimental Protocols
The following is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which would be applicable for the in vitro evaluation of both this compound and amikacin.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
From a pure culture on an appropriate agar medium, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35-37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the antimicrobial agent (this compound or amikacin) in a suitable solvent.
-
Perform serial twofold dilutions of the antimicrobial agent in broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying principles of action and the experimental processes, the following diagrams have been generated using the DOT language.
Caption: General Mechanism of Aminoglycoside Action
Caption: Workflow for In Vitro Antibacterial Susceptibility Testing
Conclusion
Amikacin demonstrates potent in vitro activity against a wide range of Gram-negative bacteria, including many multidrug-resistant strains. While quantitative data for this compound remains elusive in the public domain, the description of its 4-N-glycyl derivative's activity against resistant strains suggests it may hold promise as a future therapeutic agent. Further in vitro studies directly comparing the MICs of this compound and its derivatives against a comprehensive panel of bacterial isolates are warranted to fully elucidate its potential and establish a clear head-to-head comparison with established aminoglycosides like amikacin. Researchers in drug development are encouraged to pursue these investigations to expand the arsenal of effective antimicrobial agents.
References
- 1. A new aminoglycoside antibiotic, this compound and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Defining the potency of amikacin against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii derived from Chinese hospitals using CLSI and inhalation-based breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro potency of amikacin and comparators against E. coli, K. pneumoniae and P. aeruginosa respiratory and blood isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Post-Antibiotic Effect of Sannamycin C Versus Traditional Aminoglycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the post-antibiotic effect (PAE) of the novel aminoglycoside, Sannamycin C, against traditional aminoglycosides such as amikacin, gentamicin, tobramycin, and netilmicin. The PAE, the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a crucial pharmacodynamic parameter in optimizing dosing regimens and overcoming antimicrobial resistance. Due to the limited publicly available data on the PAE of this compound, this guide focuses on presenting a framework for its evaluation, based on established methodologies and data from comparator aminoglycosides.
Quantitative Comparison of Post-Antibiotic Effect
Direct experimental data on the post-antibiotic effect of this compound is not currently available in the public domain. However, its structural classification as an aminoglycoside suggests it likely exhibits a PAE. For a comprehensive comparison, future studies on this compound should be benchmarked against the known PAE of traditional aminoglycosides. The following table summarizes representative PAE values for common aminoglycosides against Pseudomonas aeruginosa, a clinically significant Gram-negative pathogen.
| Antibiotic | Concentration (x MIC) | PAE (hours) against P. aeruginosa | Reference |
| This compound | - | Data not available | |
| Amikacin | 2 | 0.6 - 1.2 | |
| 4 | 3.0 - 4.4 | ||
| Gentamicin | 8 mg/L | Variable, reduced on repeated exposure | [1] |
| Tobramycin | 2 | ~1.5 - 3.1 | [2] |
| 8 mg/L | Concentration-dependent, reduced on repeated exposure | [1] | |
| Netilmicin | 2 | 3.0 - 3.8 | [3] |
| 4 | 3.5 - 4.5 | [3] |
Note: The duration of the PAE is dependent on the bacterial strain, antibiotic concentration, and duration of exposure.[4][5] The data presented are illustrative and sourced from various studies.
While direct PAE data is lacking, the minimum inhibitory concentration (MIC) of this compound against a test strain of Pseudomonas aeruginosa has been reported as 16 µg/ml. This indicates its intrinsic antibacterial activity.
Experimental Protocols for Post-Antibiotic Effect Determination
A standardized methodology is crucial for the accurate assessment and comparison of the PAE of different antibiotics. The following protocol outlines a common in vitro method for determining the PAE.
1. Bacterial Culture Preparation:
- A standardized inoculum of the test organism (e.g., Pseudomonas aeruginosa) is prepared in a logarithmic growth phase.
- The bacterial suspension is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10^6 CFU/mL.
2. Antibiotic Exposure:
- The test antibiotic (this compound or a comparator) is added to the bacterial culture at a defined concentration, typically a multiple of its predetermined MIC (e.g., 2x, 4x, 8x MIC).
- A control culture without any antibiotic is run in parallel.
- The cultures are incubated for a specified period, usually 1 to 2 hours, at 37°C with shaking.
3. Antibiotic Removal:
- After the exposure period, the antibiotic must be effectively removed to observe the subsequent growth kinetics. This is typically achieved by one of the following methods:
- Dilution: The culture is diluted 1:1000 or more in a fresh, pre-warmed antibiotic-free broth. This reduces the antibiotic concentration to a sub-inhibitory level.
- Centrifugation and Resuspension: The bacterial cells are pelleted by centrifugation, the antibiotic-containing supernatant is discarded, and the cells are washed and resuspended in fresh, pre-warmed antibiotic-free broth.
4. Monitoring Bacterial Regrowth:
- The number of viable bacteria (CFU/mL) in both the test and control cultures is determined at regular intervals (e.g., every 1-2 hours) following antibiotic removal. This is typically done by plating serial dilutions of the cultures onto agar plates and counting the colonies after overnight incubation.
5. PAE Calculation:
- The PAE is calculated using the following formula: PAE = T - C
- T: The time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
- C: The time required for the viable count in the control culture to increase by 1 log10 above the initial count.
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow for PAE Determination
The following diagram illustrates the key steps in the experimental protocol for determining the post-antibiotic effect.
Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis
This compound, as an aminoglycoside, is presumed to share the same primary mechanism of action as other members of its class. This involves the inhibition of bacterial protein synthesis, a process crucial for bacterial viability and growth. The following diagram illustrates this signaling pathway.
Aminoglycosides are actively transported across the bacterial cell membrane and bind to the 30S ribosomal subunit.[6] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional or toxic proteins.[7] This disruption of protein synthesis is ultimately bactericidal.[6]
Conclusion
While this compound holds promise as a new aminoglycoside antibiotic, a comprehensive evaluation of its post-antibiotic effect is essential to understand its full clinical potential. The experimental framework and comparative data on traditional aminoglycosides provided in this guide offer a foundation for future research. Determining the PAE of this compound will be a critical step in establishing its optimal dosing strategies and its role in combating bacterial infections, particularly those caused by resistant Gram-negative pathogens. Further studies are warranted to generate the necessary data for a direct and quantitative comparison.
References
- 1. Postantibiotic effect in Pseudomonas aeruginosa following single and multiple aminoglycoside exposures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-antibiotic effect of levofloxacin and tobramycin alone or in combination with cefepime against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of postantibiotic effects of imipenem and netilmicin alone and in combination against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Duration and Clinical Relevance of Postantibiotic Effect in Relation to the Dosing Interval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do Aminoglycosides Work? - Uses, Side Effects, Drug Names [rxlist.com]
Safety Operating Guide
Navigating the Safe Disposal of Sannamycin C: A Guide for Laboratory Professionals
Essential guidelines for the proper handling and disposal of Sannamycin C, ensuring laboratory safety and environmental protection.
For researchers and scientists engaged in drug development, the responsible management of chemical reagents is paramount. This compound, an aminoglycoside antibiotic, requires stringent disposal procedures due to its significant hazard profile. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound waste, aligning with best practices in laboratory safety and chemical handling.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with acute toxicity and significant environmental risks. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, within a well-ventilated area or a chemical fume hood.
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity (Oral) | Fatal if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1] |
| Hazardous to the Aquatic Environment (Long-term) | Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
Primary Disposal Procedure: Professional Waste Management
The universally recommended and mandated procedure for the disposal of this compound is to engage a licensed and approved waste disposal company.[1] Due to its hazardous nature, this compound and any materials contaminated with it should not be disposed of through standard laboratory drains or as general waste.
Key Steps for Disposal:
-
Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be segregated from other waste streams.
-
Labeling: The waste container must be clearly labeled as "Hazardous Chemical Waste" and should include the name "this compound."
-
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials, until collection by the waste disposal service.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal.
In-Lab Decontamination and Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Containment: Cover drains and use appropriate absorbent materials to contain the spill.
-
Collection: Carefully collect the spilled material and any contaminated absorbents. Place all materials in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the affected area thoroughly with a suitable laboratory detergent and water.
Experimental Workflow for this compound Waste Management
The following diagram illustrates the logical workflow for the handling and disposal of this compound waste within a laboratory setting.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations for hazardous waste disposal.
References
Navigating the Safe Handling of Sannamycin C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Sannamycin C, a potent aminoglycoside antibiotic. Adherence to these procedures is critical for minimizing risk and ensuring a secure laboratory environment.
Core Safety and Handling Protocols
This compound is classified as acutely toxic if swallowed and poses a significant threat to aquatic life with long-lasting effects. Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Component | Recommended Specification | Purpose |
| Respiratory Protection | NIOSH-approved particulate respirator | Essential when working with powders to prevent inhalation of dust particles. |
| Hand Protection | Nitrile or neoprene gloves | To prevent direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from airborne particles. |
| Body Protection | Disposable gown or a dedicated lab coat | To prevent contamination of personal clothing.[1] |
Guidelines for Handling and Storage
Proper operational procedures are crucial for maintaining the integrity of this compound and the safety of laboratory personnel.
| Operational Aspect | Procedural Step |
| Safe Handling | - Always work in a well-ventilated area to minimize dust generation and inhalation. - Prohibit eating, drinking, and smoking in the handling area. - After handling, wash hands and any exposed skin thoroughly. |
| Secure Storage | - Keep the container tightly sealed in a dry, well-ventilated location. - Store in a locked and secure area. - The recommended storage temperature is -20°C. |
Detailed Experimental and Disposal Protocols
Spill Management and Waste Disposal
| Protocol | Step-by-Step Guidance |
| Spill Containment | 1. Immediately evacuate the affected area. 2. Prevent the inhalation of dust by wearing appropriate respiratory protection. 3. Cover drains to prevent the substance from entering the water system. 4. Carefully collect and bind the spilled material. |
| Waste Disposal | - All waste materials, including contaminated PPE and spill cleanup debris, must be disposed of through an approved hazardous waste disposal facility. |
Emergency First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Route of Exposure | First Aid Instructions |
| If Swallowed | - Immediately contact a POISON CENTER or a medical professional. - Rinse the mouth thoroughly with water. - Provide the individual with a maximum of two glasses of water to drink. |
| Skin Contact | - Immediately remove all contaminated clothing. - Thoroughly rinse the affected skin area with water or use a safety shower. |
| Eye Contact | - Flush the eyes with copious amounts of water. - If worn, remove contact lenses if it is safe to do so. |
| If Inhaled | - Move the affected individual to an area with fresh air. |
Visualized Procedural Workflows
To further clarify the necessary steps for safe handling and emergency response, the following diagrams illustrate the key procedural workflows.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
